2-(Trichloromethyl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(trichloromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKJYWAWSNXSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308094 | |
| Record name | 2-(trichloromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2635-68-9 | |
| Record name | NSC202048 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(trichloromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Trichloromethyl)benzonitrile CAS 2635-68-9 properties
An In-depth Technical Guide to 2-(Trichloromethyl)benzonitrile (CAS 2635-68-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with the CAS number 2635-68-9, is an ortho-substituted benzonitrile featuring a trichloromethyl group. This combination of a reactive nitrile functionality and an electron-withdrawing trichloromethyl group on an aromatic scaffold makes it a potentially valuable intermediate in organic synthesis.[1] While specific experimental data for this compound is not extensively reported in publicly available literature, its properties and reactivity can be inferred from its structural components and data on analogous compounds.[1] The nitrile group is a versatile precursor for various functional groups, including amines and carboxylic acids, while the trichloromethyl group introduces unique steric and electronic characteristics to the benzene ring.[1] This guide provides a comprehensive overview of the known and predicted properties, potential synthetic routes, reactivity, and applications of this compound, with a particular focus on its relevance in medicinal chemistry and drug development.
Physicochemical Properties
Quantitative data for this compound is limited. The following tables summarize the available computed data from public databases and predicted properties based on its chemical structure.[1]
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2635-68-9 | PubChem |
| Molecular Formula | C₈H₄Cl₃N | PubChem |
| Molecular Weight | 220.48 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)C(Cl)(Cl)Cl | PubChem |
| InChIKey | GBKJYWAWSNXSIQ-UHFFFAOYSA-N | PubChem |
| XLogP3 | 3.5 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |
| Rotatable Bond Count | 0 | PubChem (Computed) |
| Exact Mass | 218.940932 Da | PubChem (Computed) |
| Monoisotopic Mass | 218.940932 Da | PubChem (Computed) |
| Topological Polar Surface Area | 23.8 Ų | PubChem (Computed) |
| Heavy Atom Count | 12 | PubChem (Computed) |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (4H) would appear as multiplets in the downfield region (approx. 7.5-8.0 ppm). The integration and splitting patterns would be complex due to ortho, meta, and para couplings. |
| ¹³C NMR | Aromatic carbons would appear in the range of 110-140 ppm. The nitrile carbon (C≡N) would be observed around 115-120 ppm. The carbon of the trichloromethyl group (-CCl₃) would be found further downfield (approx. 90-100 ppm). |
| IR Spectroscopy | A sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. C-H stretching of the aromatic ring would be observed above 3000 cm⁻¹. Strong C-Cl stretching vibrations are expected in the fingerprint region (600-800 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes), resulting in prominent M, M+2, M+4, and M+6 peaks. |
Synthesis and Reactivity
Proposed Synthesis
A common method for synthesizing compounds with a trichloromethyl group is the free-radical chlorination of a corresponding methyl group. A plausible synthetic route to this compound would, therefore, start from 2-methylbenzonitrile.
Caption: Proposed synthesis of this compound.
Reactivity
The reactivity of this compound is dictated by its two main functional groups: the nitrile and the trichloromethyl group. The strong electron-withdrawing nature of both groups deactivates the aromatic ring towards electrophilic substitution.
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Nitrile Group (-C≡N): This group is susceptible to nucleophilic attack and can undergo a variety of transformations, making it a valuable synthetic handle.[2]
-
Hydrolysis: Can be hydrolyzed to 2-(trichloromethyl)benzamide or further to 2-(trichloromethyl)benzoic acid under acidic or basic conditions.
-
Reduction: Can be reduced to a primary amine, 2-(trichloromethyl)benzylamine, using reducing agents like LiAlH₄.
-
-
Trichloromethyl Group (-CCl₃): This group can also participate in several reactions.
-
Substitution: It can be a precursor to the trifluoromethyl group (-CF₃) via halogen exchange reactions (e.g., using SbF₃), a crucial transformation in medicinal chemistry.
-
Hydrolysis: Under certain conditions, it can be hydrolyzed to a carboxylic acid group, although this is often challenging.
-
Caption: Reactivity of this compound.
Applications in Drug Development
While direct applications of this compound in pharmaceuticals are not documented, its structural motifs are highly relevant. Benzonitrile derivatives are present in a number of approved drugs and are known to act as bioisosteres for other functional groups.[3]
The primary potential of this compound in drug development lies in its utility as a synthetic intermediate for introducing the trifluoromethyl (-CF₃) group. The -CF₃ group is a key pharmacophore in modern medicinal chemistry due to its unique properties:[4]
-
Enhanced Metabolic Stability: The C-F bond is extremely strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.[4]
-
Increased Lipophilicity: This property can improve a drug's ability to cross cell membranes, enhancing bioavailability and efficacy.[4]
-
Modified Electronic Properties: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups, influencing how a drug molecule interacts with its biological target.[4]
Therefore, this compound can serve as a valuable building block for the synthesis of novel drug candidates containing the 2-(trifluoromethyl)benzonitrile scaffold.
References
Technical Guide: Physicochemical Properties of 2-(Trichloromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(Trichloromethyl)benzonitrile. Due to the limited availability of experimental data for this specific compound, this document also includes computed properties and information on related compounds to offer a broader context for its potential applications in research and development. This guide is intended to serve as a foundational resource for professionals in the fields of medicinal chemistry, materials science, and organic synthesis.
Introduction
This compound is an aromatic organic compound featuring a nitrile group and a trichloromethyl group attached to a benzene ring in an ortho configuration. The presence of the electron-withdrawing trichloromethyl group and the synthetically versatile nitrile functionality suggests its potential as an intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and materials. This document summarizes its chemical identity, computed physicochemical properties, and available safety information.
Chemical and Physical Properties
While specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in the public domain, a summary of its key identifiers and computed properties is presented below.[1]
Identifiers and Structure
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 2635-68-9 | PubChem[2] |
| Molecular Formula | C₈H₄Cl₃N | PubChem[2] |
| Molecular Weight | 220.48 g/mol | ChemicalBook[3] |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)C(Cl)(Cl)Cl | PubChem[2] |
| InChI | InChI=1S/C8H4Cl3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4H | PubChem[2] |
| InChIKey | GBKJYWAWSNXSIQ-UHFFFAOYSA-N | PubChem[2] |
Computed Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound, which can provide insights into its behavior in various systems.
| Property | Value | Source |
| XLogP3 | 3.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 218.940932 | PubChem[2] |
| Monoisotopic Mass | 218.940932 | PubChem[2] |
| Topological Polar Surface Area | 23.8 Ų | PubChem[2] |
| Heavy Atom Count | 12 | PubChem[2] |
| Complexity | 200 | PubChem[2] |
Synthesis and Reactivity
Exemplary Synthesis of a Related Compound: 2-(Trifluoromethyl)benzonitrile
A reported synthesis of 2-(Trifluoromethyl)benzonitrile involves the reaction of 2-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride.[4]
Experimental Protocol:
-
To a dried 30 mL reaction tube equipped with a stirring bar, add 2-trifluoromethylbenzaldehyde (2.0 mmol, 1.0 equiv), hydroxylamine hydrochloride (153 mg, 2.2 mmol), sodium carbonate (117 mg, 1.1 mmol), and DMSO (10 mL, 0.2 M).[4]
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).[4]
-
Upon complete consumption of the aldehyde, add another portion of sodium carbonate (1.06 g, 10 mmol) to the mixture and seal the reaction tube.[4]
-
Slowly bubble sulfuryl fluoride (SO₂F₂) gas through the reaction mixture using a balloon at room temperature for 12 hours with stirring.[4]
-
Dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.[4]
-
Purify the residue by silica gel chromatography using a mixture of petroleum ether/ethyl acetate (10:1, v/v) as the eluent to obtain 2-(Trifluoromethyl)benzonitrile.[4]
Note: This protocol is for the synthesis of 2-(Trifluoromethyl)benzonitrile and would require significant modification and optimization for the synthesis of this compound, likely involving a different chlorinating agent in place of a fluorinating one.
Visualizations
Logical Relationship of Physicochemical Data
References
An In-depth Technical Guide to the Synthesis of 2-(Trichloromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trichloromethyl)benzonitrile is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its utility stems from the presence of two key functional groups: a nitrile group, which can be converted into various nitrogen-containing moieties, and a trichloromethyl group, a versatile precursor for introducing trifluoromethyl functionalities or serving as a synthetic equivalent of a carboxylic acid. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, complete with detailed, albeit generalized, experimental protocols and quantitative data where available in the scientific literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.[1]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₈H₄Cl₃N |
| Molecular Weight | 220.48 g/mol |
| CAS Number | 2635-68-9 |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Synthetic Pathways
Several synthetic routes to this compound can be envisaged based on established organic transformations. This guide details three primary pathways:
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Pathway I: Photochlorination of 2-Methylbenzonitrile
-
Pathway II: Sandmeyer Cyanation of 2-Aminobenzotrichloride
-
Pathway III: From 2-(Trichloromethyl)benzoic Acid Derivatives
Pathway I: Photochlorination of 2-Methylbenzonitrile
This is the most direct approach, involving the free-radical chlorination of the methyl group of 2-methylbenzonitrile (o-tolunitrile). The reaction is typically initiated by UV light.
Reaction Scheme
Figure 1: General scheme for the photochlorination of 2-methylbenzonitrile.
Experimental Protocol
A generalized procedure for the photochlorination of a toluene derivative is as follows:
-
Reaction Setup: A solution of 2-methylbenzonitrile in an inert solvent (e.g., carbon tetrachloride) is placed in a quartz reaction vessel equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer.
-
Initiation: The reaction mixture is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) while chlorine gas is bubbled through the solution.
-
Propagation: The reaction is continued at a suitable temperature (typically between 50-80 °C) until the desired degree of chlorination is achieved. The progress of the reaction can be monitored by gas chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the methyl protons and the appearance of the product.
-
Work-up: Upon completion, the excess chlorine is removed by purging with an inert gas (e.g., nitrogen). The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by recrystallization.
Quantitative Data
Table 2: Hypothetical Quantitative Data for Photochlorination
| Parameter | Value |
| Starting Material | 2-Methylbenzonitrile |
| Chlorinating Agent | Chlorine (gas) |
| Initiator | UV light |
| Solvent | Carbon tetrachloride |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-8 hours |
| Hypothetical Yield | 60-80% |
| Purity (after purification) | >95% |
Pathway II: Sandmeyer Cyanation of 2-Aminobenzotrichloride
This pathway involves the diazotization of 2-aminobenzotrichloride followed by a copper(I) cyanide-mediated displacement of the diazonium group.
Reaction Scheme
Figure 2: Sandmeyer cyanation of 2-aminobenzotrichloride.
Experimental Protocol
A general procedure for the Sandmeyer reaction is as follows:
-
Diazotization: 2-Aminobenzotrichloride is dissolved in a cold aqueous solution of a mineral acid (e.g., hydrochloric acid). A solution of sodium nitrite in water is then added dropwise while maintaining the temperature between 0 and 5 °C. The completion of the diazotization can be tested with starch-iodide paper.
-
Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide. The reaction mixture is stirred and may be gently warmed to facilitate the evolution of nitrogen gas.
-
Work-up: After the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or distillation.
Quantitative Data
The synthesis of the starting material, 2-aminobenzotrichloride, is a critical and potentially challenging step. Assuming the precursor is available, the Sandmeyer reaction is generally a reliable method for introducing a nitrile group.
Table 3: Hypothetical Quantitative Data for Sandmeyer Cyanation
| Parameter | Value |
| Starting Material | 2-Aminobenzotrichloride |
| Reagents | NaNO₂, HCl, CuCN |
| Solvent | Water, Organic Solvent for extraction |
| Reaction Temperature | 0-5 °C (diazotization), RT to 50 °C (cyanation) |
| Reaction Time | 1-3 hours |
| Hypothetical Yield | 70-90% |
| Purity (after purification) | >98% |
Pathway III: From 2-(Trichloromethyl)benzoic Acid Derivatives
This pathway involves the conversion of a carboxylic acid derivative, such as an amide or an acyl chloride, into the nitrile.
Sub-pathway A: Dehydration of 2-(Trichloromethyl)benzamide
The amide can be dehydrated using a variety of reagents, with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) being common choices.
Figure 3: Dehydration of 2-(trichloromethyl)benzamide.
-
Reaction Setup: 2-(Trichloromethyl)benzamide is mixed with a dehydrating agent such as phosphorus oxychloride or thionyl chloride, often in the presence of a base like pyridine to neutralize the generated acid. An inert solvent may be used.
-
Reaction: The mixture is heated, typically to reflux, for a period of time until the reaction is complete, as monitored by TLC or GC.
-
Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice to quench the excess dehydrating agent. The product is then extracted with an organic solvent. The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution), water, and brine, then dried and concentrated.
-
Purification: The product is purified by distillation or recrystallization.
Sub-pathway B: From 2-(Trichloromethyl)benzoyl Chloride
The acyl chloride can be converted to the amide in situ, which is then dehydrated, or potentially directly to the nitrile under specific conditions. A common approach is the reaction with ammonia to form the amide, followed by dehydration as described above.
Figure 4: Two-step synthesis from 2-(trichloromethyl)benzoyl chloride.
Quantitative Data
The synthesis of the starting materials, 2-(trichloromethyl)benzoic acid and its derivatives, would be the initial step. The subsequent amidation and dehydration reactions are generally high-yielding.
Table 4: Hypothetical Quantitative Data for Pathway III
| Parameter | Sub-pathway A (Dehydration) | Sub-pathway B (from Acyl Chloride) |
| Starting Material | 2-(Trichloromethyl)benzamide | 2-(Trichloromethyl)benzoyl Chloride |
| Reagents | POCl₃ or SOCl₂ | 1. NH₃2. POCl₃ |
| Solvent | Pyridine or inert solvent | Aqueous, then inert solvent |
| Reaction Temperature | Reflux | RT (amidation), Reflux (dehydration) |
| Reaction Time | 2-6 hours | 1-2 hours (amidation), 2-6 hours (dehydration) |
| Hypothetical Yield | 80-95% | 75-90% (overall) |
| Purity (after purification) | >98% | >98% |
Conclusion
The synthesis of this compound can be approached through several viable pathways. The direct photochlorination of 2-methylbenzonitrile offers the most atom-economical route, although control of selectivity may be challenging. The Sandmeyer reaction provides a reliable method for introducing the nitrile group, contingent on the availability of the 2-aminobenzotrichloride precursor. Finally, the conversion of 2-(trichloromethyl)benzoic acid derivatives, particularly through the dehydration of the corresponding amide, represents a robust and likely high-yielding strategy. The choice of the optimal synthetic route will depend on the availability and cost of starting materials, the desired scale of production, and the specific capabilities of the laboratory. Further research and process optimization would be required to establish definitive experimental protocols and quantitative yields for each of these pathways.
References
A Comprehensive Technical Overview of 2-(Trichloromethyl)benzonitrile
This document provides a detailed guide to the chemical compound 2-(trichloromethyl)benzonitrile, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the compound's nomenclature, including its IUPAC name and synonyms, and summarizes its key physicochemical properties.
Nomenclature
The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1]. It is also known by several synonyms, which are frequently encountered in chemical literature and databases.
-
Benzonitrile, 2-(trichloromethyl)-
-
2-trichloromethylbenzonitrile
-
2-(trichloromethyl)benzenecarbonitrile
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and industrial settings.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₃N | PubChem[1], ChemicalBook[2] |
| Molecular Weight | 220.48 g/mol | ChemicalBook[2], SynQuest[4] |
| CAS Number | 2635-68-9 | PubChem[1], ChemicalBook[2] |
| Density | 1.45 g/cm³ | ECHEMI[3] |
| Boiling Point | 311.1 °C at 760 mmHg | ECHEMI[3] |
| Flash Point | 134.1 °C | ECHEMI[3] |
| Refractive Index | 1.58 | ECHEMI[3] |
| Vapor Pressure | 0.000577 mmHg at 25°C | ECHEMI[3] |
Experimental Protocols and Biological Activity
Further research and investigation are required to elucidate the potential biological effects and reaction mechanisms of this compound. Researchers interested in this compound are encouraged to perform novel experimental studies to determine its pharmacological and toxicological profiles.
Logical Relationship of Nomenclature
The following diagram illustrates the relationship between the IUPAC name and the common synonyms for the compound.
References
Spectroscopic Analysis of 2-(Trichloromethyl)benzonitrile: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral characteristics of 2-(Trichloromethyl)benzonitrile. Due to the limited availability of experimental spectral data for this compound in public databases, this document leverages data from structurally analogous compounds—benzonitrile, 2-chlorobenzonitrile, and 2-methylbenzonitrile—to predict its spectroscopic behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This approach allows for a robust estimation of its key spectral features, providing a valuable resource for its identification and characterization.
Predicted Spectral Data of this compound
The following tables summarize the predicted and analogous spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.6 - 7.9 | Multiplet | 4H | Aromatic Protons |
Note: The electron-withdrawing nature of both the nitrile and the trichloromethyl groups is expected to deshield the aromatic protons, shifting them downfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~95 - 105 | -CCl₃ |
| ~117 | -CN |
| ~112 | Quaternary Aromatic Carbon (C-CN) |
| ~130 - 140 | Aromatic Carbons |
| ~135 | Quaternary Aromatic Carbon (C-CCl₃) |
Table 3: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~2230 | C≡N (Nitrile stretch) |
| ~3100 - 3000 | C-H (Aromatic stretch) |
| ~1600, ~1450 | C=C (Aromatic ring stretch) |
| ~800 - 600 | C-Cl (Trichloromethyl stretch) |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment |
| 219/221/223 | [M]⁺ (Molecular ion with chlorine isotopes) |
| 184 | [M - Cl]⁺ |
| 149 | [M - 2Cl]⁺ |
| 114 | [M - 3Cl]⁺ |
| 102 | [C₇H₄N]⁺ (Benzonitrile cation) |
Spectral Data of Analogous Compounds
To substantiate the predictions for this compound, the following tables present the experimental spectral data for benzonitrile, 2-chlorobenzonitrile, and 2-methylbenzonitrile.
Table 5: ¹H and ¹³C NMR Spectral Data for Analogous Compounds
Solvent: CDCl₃
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| Benzonitrile | 7.47 (t, 1H), 7.60 (d, 1H), 7.64 (d, 2H)[1] | 112.2, 118.6, 128.9, 132.0, 132.6[1] |
| 2-Chlorobenzonitrile | 7.35-7.65 (m, 4H) | 112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6[1] |
| 2-Methylbenzonitrile | 2.53 (s, 3H), 7.27-7.57 (m, 4H)[1] | 20.2, 112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6[1] |
Table 6: Key IR Absorptions for Analogous Compounds
| Compound | C≡N Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) |
| Benzonitrile | ~2229 | ~3060 | ~1590, 1490 |
| 2-Chlorobenzonitrile | ~2225 | ~3070 | ~1580, 1470 |
| 2-Methylbenzonitrile | ~2228 | ~3050 | ~1595, 1485 |
Table 7: Mass Spectrometry Data for Analogous Compounds
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Benzonitrile | 103[2] | 76 ([M-HCN]⁺) |
| 2-Chlorobenzonitrile | 137/139[3] | 102 ([M-Cl]⁺) |
| 2-Methylbenzonitrile | 117[4] | 116 ([M-H]⁺), 90 ([M-HCN]⁺) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: The data is acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquids, a drop can be placed between two salt plates.
-
Instrumentation: The spectrum is recorded using an FTIR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. In this process, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: General analytical workflow for spectroscopic characterization.
References
Reactivity of the trichloromethyl group in benzonitriles
An In-depth Technical Guide on the Reactivity of the Trichloromethyl Group in Benzonitriles
Introduction
The benzonitrile scaffold is a fundamental building block in organic chemistry, serving as a precursor for a multitude of pharmaceuticals, agrochemicals, and advanced materials. When substituted with a trichloromethyl (-CCl₃) group, the aromatic system gains a unique combination of steric and electronic properties that significantly influence its reactivity. The -CCl₃ group, a powerful electron-withdrawing substituent and a synthetic equivalent of a carboxylic acid or trifluoromethyl group, imparts distinct characteristics to the molecule, making trichloromethyl benzonitriles versatile intermediates in modern synthesis.[1]
This technical guide provides a comprehensive examination of the reactivity of the trichloromethyl group in benzonitriles, targeted at researchers, scientists, and drug development professionals. It delves into the primary reaction pathways, presents available physicochemical data, outlines relevant experimental protocols, and visualizes key mechanisms and workflows to offer a detailed understanding of this important class of compounds.
Physicochemical Properties and Electronic Effects
The reactivity of trichloromethyl benzonitriles is dominated by the strong inductive electron-withdrawing effect of the -CCl₃ group. This effect significantly influences the electron density of both the attached benzylic carbon and the aromatic ring.[1] This is comparable to the well-studied trifluoromethyl (-CF₃) group, which is also a potent electron-withdrawing substituent known for enhancing chemical stability, increasing lipophilicity, and modifying the electronic properties of molecules in which it is incorporated.[2][3]
The presence of the -CCl₃ group activates the benzylic carbon for nucleophilic attack while influencing the reactivity of the nitrile functionality and the aromatic ring. While extensive experimental data for many trichloromethyl benzonitrile derivatives is not widely available in public literature, the properties of 2-(trichloromethyl)benzonitrile serve as a representative example.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄Cl₃N |
| Molecular Weight | 220.48 g/mol |
| CAS Number | 2635-68-9[1][4] |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Note: Specific experimental data for the physical properties of this compound are not widely reported.[1]
Key Reaction Pathways
The dual functionality of trichloromethyl benzonitriles allows for several distinct types of transformations, primarily centered on nucleophilic substitution at the benzylic carbon and reactions involving the nitrile group.
Nucleophilic Substitution at the Benzylic Carbon
The most significant reaction pathway for the trichloromethyl group is nucleophilic substitution, where the benzylic carbon is the electrophilic site. This reaction can theoretically proceed through either a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism, with the operative pathway being highly dependent on the reaction conditions.[1]
-
Sₙ2 Mechanism: A bimolecular, single-step process where the nucleophile attacks the benzylic carbon, leading to a transition state and simultaneous displacement of a chloride ion.[5] This pathway is favored by strong nucleophiles and hindered by steric bulk around the reaction center.
-
Sₙ1 Mechanism: A unimolecular, two-step process involving the initial slow departure of a chloride leaving group to form a dichlorobenzyl carbocation intermediate, which is then rapidly attacked by the nucleophile.[1][5] However, the strong electron-withdrawing nature of the adjacent nitrile group is expected to destabilize this carbocation, making the Sₙ1 pathway less likely under most conditions.[1]
Hydrolysis Reactions
The trichloromethyl group can be hydrolyzed to a carboxylic acid (-COOH). This transformation is synthetically valuable as it provides a direct route from toluene derivatives (via chlorination) to benzoic acids. The reaction typically proceeds under basic or acidic conditions. The related compound, benzotrichloride, hydrolyzes rapidly in the presence of water to benzoic acid and hydrochloric acid.[6] Similarly, the nitrile group can be hydrolyzed to a carboxylic acid, often via an amide intermediate, a reaction that can occur under either acidic or basic conditions.[7][8][9]
Quantitative Reactivity Data
While the qualitative reactivity of trichloromethyl benzonitriles is understood from fundamental organic principles, specific and comparative quantitative data (e.g., reaction kinetics, yields under varied conditions) is not extensively documented in publicly accessible literature.[1] The reactivity is generally inferred from related compounds. The table below provides a qualitative comparison based on the known electronic effects of different substituents at the benzylic position.
Table 2: Qualitative Comparison of Benzylic Group Reactivity in Nucleophilic Substitution
| Benzylic Group | Electronic Effect | Leaving Group(s) | Expected Relative Rate of Substitution |
|---|---|---|---|
| -CH₃ | Electron-donating | None | Not applicable |
| -CH₂Cl | Weakly withdrawing | 1 Cl⁻ | Slow |
| -CHCl₂ | Moderately withdrawing | 2 Cl⁻ | Moderate |
| -CCl₃ | Strongly withdrawing | 3 Cl⁻ | Fast |
| -CF₃ | Very strongly withdrawing | F⁻ (poor leaving group) | Very Slow / Inert |
This comparison highlights that the -CCl₃ group is highly activated towards substitution due to the strong inductive pull of the three chlorine atoms, which makes the benzylic carbon highly electrophilic.
Experimental Protocols
Detailed experimental protocols for reactions involving trichloromethyl benzonitriles are scarce. However, a general procedure for the hydrolysis of the nitrile group can be adapted from established methods for benzonitriles. The following protocol describes the base-catalyzed hydrolysis of a benzonitrile to its corresponding carboxylic acid.
Protocol 4.1: General Procedure for Base-Catalyzed Hydrolysis of Benzonitrile
This protocol is based on the methodology demonstrated for the base hydrolysis of benzonitrile.[9]
Reagents and Equipment:
-
Benzonitrile derivative
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Hydrochloric acid (HCl) (e.g., 6M)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter paper
-
Beakers, graduated cylinders
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the benzonitrile derivative and an excess of aqueous sodium hydroxide solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction is typically refluxed for at least one hour.[9] Progress can be monitored by testing the vapor at the top of the condenser with wet pH paper; the evolution of ammonia (which turns the paper blue) indicates the reaction is proceeding.[9]
-
Cooling and Work-up: After the reflux period, allow the reaction mixture to cool to room temperature.
-
Extraction: Transfer the cooled mixture to a separatory funnel. Extract the mixture with dichloromethane to remove any unreacted starting material or non-polar impurities. The product, being the sodium salt of the carboxylic acid, will remain in the aqueous layer. Collect the aqueous phase.[9]
-
Acidification: Cool the collected aqueous layer in an ice bath. Slowly add hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2). The benzoic acid derivative, being less soluble in acidic water, will precipitate out as a solid.[9]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.[9]
-
Drying: Allow the product to air dry or dry in a desiccator to obtain the final carboxylic acid.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium hydroxide and hydrochloric acid are corrosive. Handle with care.
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
Conclusion and Future Outlook
Benzonitriles featuring a trichloromethyl group are highly versatile chemical intermediates characterized by a strongly electrophilic benzylic carbon. Their primary reactivity involves nucleophilic substitution at this carbon and hydrolysis of both the -CCl₃ and nitrile functionalities to yield carboxylic acids. These transformations make them valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][3]
Despite their synthetic potential, there is a noticeable gap in the literature regarding detailed quantitative and mechanistic studies for this specific class of compounds. Future research focusing on kinetic analysis of substitution reactions, exploring the influence of ring substitution on reactivity, and developing novel transformations would further unlock the potential of these powerful building blocks for the scientific community.
References
- 1. This compound | 2635-68-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2635-68-9|this compound|BLD Pharm [bldpharm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzotrichloride - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Electron-Withdrawing Effects on Ortho-Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the synthesis, characterization, and biological significance of ortho-substituted benzonitriles, with a focus on the impact of electron-withdrawing groups. These compounds are pivotal in medicinal chemistry and materials science, where the unique interplay of steric and electronic effects at the ortho position governs their reactivity and function.
Electronic and Steric Effects of Ortho-Substitution
The nitrile (-C≡N) group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and its sp-hybridized state. When placed on a benzene ring, it deactivates the ring towards electrophilic aromatic substitution primarily through two mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The electronegative nitrogen atom pulls electron density away from the ring through the sigma (σ) bond framework. This effect is distance-dependent and is strongest at the ipso- and ortho-carbons.
-
Resonance Effect (-R): The nitrile group can withdraw π-electron density from the aromatic ring, creating resonance structures that place a positive charge on the ortho and para positions.
For an ortho-substituted benzonitrile bearing another electron-withdrawing group (EWG), these effects are compounded. However, the ortho position introduces significant complexity not seen at the meta and para positions. Steric hindrance between the adjacent nitrile and substituent groups can force one or both out of the plane of the benzene ring, disrupting π-orbital overlap and altering the expected resonance effects. This steric strain makes simple predictive models of reactivity, such as the Hammett equation, generally unsuccessful for ortho-substituted compounds.
The following diagram illustrates the interplay of these electronic effects.
Caption: Interplay of electronic and steric effects in ortho-substituted benzonitriles.
Synthesis and Experimental Protocols
The synthesis of ortho-substituted benzonitriles can be achieved through various methods, with the choice depending on the desired substitution pattern and available starting materials. Key methods include the Sandmeyer reaction, which converts an ortho-substituted aniline into the corresponding nitrile, and nucleophilic aromatic substitution.
Key Synthetic Methodologies
-
Sandmeyer Reaction: This classic transformation proceeds via the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt (CuCN). It is a versatile method for introducing a nitrile group onto a pre-functionalized aromatic ring. The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, which forms an aryl radical with the loss of nitrogen gas.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): In cases where the ring is highly activated by multiple electron-withdrawing groups, a leaving group (such as a halogen) can be displaced by a cyanide nucleophile. For example, 2,5-dichloronitrobenzene can be converted to 4-chloro-2-nitrobenzonitrile by heating with CuCN.[3][4]
Table 1: Representative Synthesis Yields
| Starting Material | Product | Reagents | Method | Yield (%) | Reference(s) |
| 2,5-Dichloronitrobenzene | 4-Chloro-2-nitrobenzonitrile | CuCN, KCN, DMF | SNAr | 73.1 | [3] |
| Substituted 2-Nitrobenzonitrile | Substituted Quinazolin-4(3H)-one | Hydrazine hydrate/FeCl₃, HCl/HCOOH | Reductive Cyclization | 60-85 | [5] |
Detailed Experimental Protocol: Synthesis of 4-Chloro-2-nitrobenzonitrile[3][4]
This protocol details the synthesis via a nucleophilic substitution reaction.
-
Reaction Setup: A mixture of 2,5-dichloronitrobenzene (230.4 g, 1.20 mol), copper(I) cyanide (108 g, 1.20 mol), and potassium cyanide (0.80 g, 0.012 mol) in N,N-dimethylformamide (80 ml, 1.04 mol) is prepared in a suitable reaction vessel.
-
Heating: The reaction mixture is heated for 5.5 hours at a temperature of 165–170 °C.
-
Workup: The hot reaction mixture is poured slowly into 1.2 L of cold toluene and stirred for 13 hours at room temperature.
-
Isolation: The resulting precipitate (inorganic salts) is removed by filtration and washed with ethyl acetate (100 ml).
-
Purification: The combined filtrate is concentrated under reduced pressure. The residue is washed with carbon tetrachloride (140 ml) to yield 4-chloro-2-nitrobenzonitrile (125 g) as pale yellow crystals.
The following diagram outlines a general workflow for the synthesis and analysis of these compounds.
Caption: General experimental workflow for synthesis and evaluation.
Spectroscopic Characterization
The structural elucidation of ortho-substituted benzonitriles relies heavily on spectroscopic techniques. The proximity of the substituents gives rise to characteristic signals in IR and NMR spectroscopy.
-
Infrared (IR) Spectroscopy: The most prominent feature is the sharp, medium-intensity absorption band for the C≡N triple bond stretch, typically found in the 2220-2260 cm⁻¹ region.[6] Aromatic C-H stretching appears above 3000 cm⁻¹, while C=C ring stretching vibrations occur at ~1600 cm⁻¹ and 1500-1430 cm⁻¹.[7] The C-H out-of-plane ("oop") bending region (900-675 cm⁻¹) is particularly diagnostic of the aromatic substitution pattern.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons typically appear between 7.0 and 8.5 ppm. The ortho-substitution pattern leads to complex splitting patterns due to differing coupling constants between adjacent and meta protons.
-
¹³C NMR: The nitrile carbon is relatively deshielded, appearing around 115-120 ppm. The ipso-carbon (to which the nitrile is attached) is often difficult to observe due to its long relaxation time. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of both ortho-substituents.[10]
-
Table 2: Spectroscopic Data for Representative Compounds
| Compound | IR (C≡N Stretch, cm⁻¹) | ¹³C NMR Chemical Shifts (ppm) | Reference(s) |
| Benzonitrile | ~2229 | 112.9 (C-CN), 118.7 (CN), 129.1, 129.6, 132.5 | [6] |
| 2,6-Dichlorobenzonitrile | Not specified | 138.55, 133.85, 128.19, 114.52, 113.32 | [10] |
Applications in Drug Development: Aromatase Inhibition
Substituted benzonitriles are a cornerstone of many pharmaceutical agents. The nitrile group can act as a key binding element, a bioisostere for other functional groups, or a modulator of the molecule's electronic properties to enhance target affinity and pharmacokinetic profiles.
A prominent example is the class of non-steroidal aromatase inhibitors used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[11][12] Anastrozole, a well-known drug, features a substituted benzyl cyanide core that is crucial to its mechanism of action.
Mechanism of Action: Anastrozole
In postmenopausal women, the primary source of estrogen is the conversion of androgens (like testosterone) into estrogens (like estradiol) by the enzyme aromatase (cytochrome P450 19A1).[11][13] Anastrozole acts as a potent and selective competitive inhibitor of this enzyme.[12][14] It binds reversibly to the heme iron atom in the active site of the cytochrome P450 component, blocking the binding of the natural androgen substrate and thereby halting estrogen production.[13][14] This leads to a significant reduction in circulating estradiol levels, depriving hormone-dependent cancer cells of the signals they need to grow and proliferate.[11]
The downstream effect of this estrogen deprivation is the induction of cell cycle arrest at the G0-G1 phase and the activation of apoptotic signaling pathways, involving the upregulation of tumor suppressors like p53 and p21 and the activation of caspases.[15]
Caption: Mechanism of aromatase inhibition by benzonitrile-containing drugs.
Table 3: Biological Activity of Aromatase Inhibitors
| Compound | Mechanism | Effect | Quantitative Data | Reference(s) |
| Anastrozole | Selective, competitive aromatase inhibitor | Suppression of estrogen synthesis | Reduces serum estradiol by ~70% within 24 hours (1 mg daily dose) | [12][13] |
| Letrozole | Non-steroidal aromatase inhibitor | Induction of apoptosis in MCF-7Ca cells | 4-7 fold increase in apoptotic index | [15] |
Conclusion
Ortho-substituted benzonitriles with electron-withdrawing groups are a challenging yet rewarding class of molecules. The intricate balance of inductive, resonance, and steric effects at the ortho position dictates their chemical behavior and biological activity. A thorough understanding of their synthesis and detailed spectroscopic analysis is essential for their application in fields like drug discovery. As demonstrated by their role as potent enzyme inhibitors, the unique properties conferred by the ortho-substituted benzonitrile scaffold continue to make it a valuable pharmacophore for the development of targeted therapeutics.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. droracle.ai [droracle.ai]
- 14. pinnaclepeptides.com [pinnaclepeptides.com]
- 15. aacrjournals.org [aacrjournals.org]
Stability and Decomposition of 2-(Trichloromethyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the stability and decomposition of 2-(trichloromethyl)benzonitrile is limited. This guide synthesizes information based on the known reactivity of its functional groups (nitrile and trichloromethyl) and related chemical structures to provide a comprehensive overview of its expected chemical behavior.
Physicochemical Properties
While extensive experimental data is not available, the following table summarizes the computed physicochemical properties of this compound.[1][2][3][4]
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₃N | PubChem[1] |
| Molecular Weight | 220.48 g/mol | Benchchem[2] |
| CAS Number | 2635-68-9 | Benchchem[2] |
| Appearance | Data not available | Benchchem[2] |
| Melting Point | Data not available | Benchchem[2] |
| Boiling Point | Data not available | Benchchem[2] |
| Solubility | Data not available | Benchchem[2] |
| XLogP3 | 3.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
Predicted Stability and Decomposition Pathways
The stability of this compound is dictated by the reactivity of the nitrile (-C≡N) and trichloromethyl (-CCl₃) functional groups, as well as the "ortho effect" arising from their proximity on the benzene ring.[2]
Hydrolytic Decomposition
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate to form a carboxylic acid. The trichloromethyl group can also undergo hydrolysis, particularly under basic conditions, to yield a carboxylic acid. The close proximity of these two groups in an ortho position may lead to intramolecular interactions that could influence the rate and products of hydrolysis.
Thermal Decomposition
Upon heating, this compound is expected to undergo decomposition. The carbon-chlorine bonds in the trichloromethyl group are the most likely points of initial cleavage, leading to the formation of radical intermediates. These reactive species can then participate in a variety of subsequent reactions, including polymerization or rearrangement.
Photolytic Decomposition
Similar to other chlorinated aromatic compounds, this compound is likely susceptible to photolytic decomposition upon exposure to ultraviolet (UV) radiation. The energy from UV light can induce cleavage of the C-Cl bonds, generating radical intermediates that can lead to a variety of degradation products. The presence of the nitrile group and the aromatic ring may also contribute to the absorption of UV light, potentially influencing the rate of photolysis.
Proposed Experimental Workflow for Stability and Decomposition Analysis
Due to the absence of specific experimental protocols in the literature, a general workflow for assessing the stability of this compound is proposed below. This workflow is based on standard pharmaceutical stability testing guidelines.
Detailed Methodologies for Key Experiments
-
Preparation of Solutions: Solutions of this compound should be prepared in appropriate solvents (e.g., acetonitrile, methanol, water with co-solvents) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Hydrolysis: Solutions should be treated with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) and kept at a constant temperature.
-
Thermolysis: Solutions should be placed in a temperature-controlled oven at elevated temperatures.
-
Photolysis: Solutions should be exposed to a controlled UV light source in a photostability chamber. Control samples should be kept in the dark to differentiate between thermal and photolytic degradation.
-
-
Sample Analysis: At specified time points, aliquots of the stressed solutions should be withdrawn and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Mass Spectrometry (MS) should be coupled to the HPLC to identify the molecular weights of any degradation products formed.
-
Data Analysis: The concentration of the parent compound remaining at each time point should be used to determine the rate of decomposition (kinetics). The structural information from the MS data will be used to elucidate the decomposition pathways.
Conclusion and Future Directions
While this compound is a valuable compound in organic synthesis, a thorough understanding of its stability and decomposition is crucial for its safe handling, storage, and application, particularly in the context of drug development where stability is a critical parameter. The predicted decomposition pathways and the proposed experimental workflow in this guide provide a foundational framework for researchers to undertake a comprehensive stability assessment of this molecule. Further experimental studies are warranted to validate these predictions and to fully characterize the degradation products and their potential toxicological profiles.
References
An In-depth Technical Guide to the Safety and Handling of 2-(Trichloromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific safety, handling, or toxicological data for 2-(Trichloromethyl)benzonitrile (CAS No. 2635-68-9) is publicly available. This guide has been developed by extrapolating information from its close structural analog, benzotrichloride (CAS No. 98-07-7). The trichloromethyl group is the primary driver of the toxicological profile of benzotrichloride, and therefore, it is reasonable to infer a similar hazard profile for this compound. However, the presence of the nitrile group may alter the reactivity and toxicity. This document should be used as a precautionary guide, and a comprehensive risk assessment should be conducted before handling this compound.
Executive Summary
This technical guide provides a comprehensive overview of the anticipated safety, handling, and Material Safety Data Sheet (MSDS) information for this compound. Due to the absence of specific data for this compound, this guide is based on the well-documented hazards of benzotrichloride. This compound is expected to be a highly hazardous substance, likely classified as toxic if inhaled, harmful if swallowed, and causing severe skin and eye damage. It is also anticipated to be a suspected carcinogen. This guide outlines essential safety precautions, proper handling and storage procedures, recommended personal protective equipment, emergency first-aid measures, and firefighting guidance. The information herein is intended to enable researchers, scientists, and drug development professionals to handle this compound with the utmost care and minimize exposure risks.
Hazard Identification and Classification
Based on the data for benzotrichloride, this compound is anticipated to fall under the following GHS hazard classifications:
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Inhalation | Category 3 | ☠️ | Danger | H331: Toxic if inhaled.[1][2][3] |
| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 1 | corrosive | Danger | H318: Causes serious eye damage.[1][2][3] |
| Carcinogenicity | Category 1B | health hazard | Danger | H350: May cause cancer.[1][2][3] |
| Specific target organ toxicity — Single exposure | Category 3 | ❗ | Warning | H335: May cause respiratory irritation.[1][2] |
Anticipated Hazards:
-
Inhalation: Toxic if inhaled, potentially causing severe respiratory tract irritation.[1][2][4]
-
Skin Contact: Causes skin irritation and may cause burns.[1][4]
-
Eye Contact: Causes serious eye damage, potentially leading to irreversible injury.[1][2]
-
Ingestion: Harmful if swallowed, may cause irritation or burns to the gastrointestinal tract.[1][4]
-
Carcinogenicity: Suspected to be a human carcinogen based on data from analogous compounds.[1][5][6]
Physical and Chemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₈H₄Cl₃N |
| Molecular Weight | 220.48 g/mol |
| Appearance | Likely a colorless to yellowish oily liquid with a pungent odor.[7][8] |
| Boiling Point | Expected to be high, similar to benzotrichloride (221°C).[7] |
| Melting Point | Expected to be low, similar to benzotrichloride (-5°C).[7] |
| Solubility | Likely insoluble in water and may react with water.[7][8] Soluble in organic solvents.[8] |
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.[1][2][3]
-
Avoid all direct contact with the substance.[1]
-
Do not breathe vapors or mists.[1]
-
Use personal protective equipment as specified in Section 5.
-
Handle with gloves, ensuring they are inspected before use and removed using the proper technique to avoid skin contact.[2][3]
-
Wash hands thoroughly after handling.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, amines, and light metals.[7]
Storage:
-
Store away from incompatible materials.[7]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]
Exposure Controls and Personal Protective Equipment
Engineering Controls:
-
Use of a certified chemical fume hood is mandatory for all operations involving this compound.
-
Ensure adequate ventilation to keep airborne concentrations as low as possible.
-
An eyewash station and safety shower should be readily accessible.
Personal Protective Equipment (PPE):
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles and a face shield are required.[3] |
| Skin Protection | A lab coat, and chemical-resistant gloves (e.g., Viton®, Barrier®) are necessary. Consult the glove manufacturer's compatibility data. |
| Respiratory Protection | For operations with a potential for generating aerosols or vapors, a full-face respirator with an appropriate organic vapor cartridge or a supplied-air respirator should be used.[1][3] |
First-Aid Measures
Immediate medical attention is required in case of any exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][9] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7] |
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or foam extinguishers.[10]
-
Specific Hazards: Combustible liquid.[10] In a fire, it may produce poisonous gases, including hydrogen chloride and phosgene.[10] Containers may explode when heated.[10]
-
Firefighting Procedures: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[3] Use a water spray to keep fire-exposed containers cool.[10]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and prevent unnecessary personnel from entering. Wear appropriate personal protective equipment as described in Section 5.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. For large spills, dike the area and collect the material for disposal.
Toxicological Information (Inferred from Benzotrichloride)
-
Acute Toxicity: Toxic if inhaled and harmful if swallowed.[1][2][11]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]
-
Carcinogenicity: Benzotrichloride is classified as a probable human carcinogen (Group B2) by the EPA and is listed as a substance that may cause cancer.[1][2][5]
-
Germ Cell Mutagenicity: No definitive data available for this compound. Benzotrichloride is suspected of causing genetic defects.[7]
-
Reproductive Toxicity: No definitive data available for this compound.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
-
Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause damage to the lungs, liver, kidneys, and thyroid.[7]
Experimental Protocols
As no specific experimental safety data for this compound is available, detailed experimental protocols for its safety assessment are not established. However, standard OECD guidelines for testing chemicals would be followed to determine its toxicological properties. These would include:
-
Acute Oral Toxicity: OECD Test Guideline 423
-
Acute Dermal Toxicity: OECD Test Guideline 402
-
Acute Inhalation Toxicity: OECD Test Guideline 403
-
Skin Irritation/Corrosion: OECD Test Guideline 404
-
Eye Irritation/Corrosion: OECD Test Guideline 405
-
Carcinogenicity: OECD Test Guideline 451
Visualizations
Caption: Anticipated hazards and corresponding required personal protective equipment.
Caption: First aid protocol for exposure to this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. capotchem.com [capotchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. epa.gov [epa.gov]
- 6. Benzotrichloride - Wikipedia [en.wikipedia.org]
- 7. ICSC 0105 - BENZOTRICHLORIDE [inchem.org]
- 8. Benzotrichloride | C6H5CCl3 | CID 7367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BENZOTRICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. nj.gov [nj.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Synthetic Utility of 2-(Trichloromethyl)benzonitrile in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trichloromethyl)benzonitrile is a versatile bifunctional reagent in organic synthesis, offering unique reactivity at both the nitrile and the trichloromethyl moieties. The strong electron-withdrawing nature of the trichloromethyl group significantly influences the electronic properties of the benzonitrile ring, activating it for specific transformations. This document provides detailed application notes and protocols for the synthetic utility of this compound, with a focus on its application in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science.
Key Applications
The primary synthetic application of this compound highlighted in the literature is its use as a precursor for the synthesis of substituted pyrimidines. The reaction proceeds via a condensation reaction with amidines, where the benzonitrile moiety acts as a C-N-C fragment and the trichloromethyl group is retained in the final product, offering a handle for further functionalization.
Synthesis of 2-Amino-4-aryl-6-(trichloromethyl)pyrimidines
A key transformation involves the reaction of this compound with amidines to construct the pyrimidine ring. This reaction provides a straightforward route to 2-amino-4-aryl-6-(trichloromethyl)pyrimidines, which are valuable intermediates for the development of novel pharmaceuticals and agrochemicals.
Reaction Scheme:
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 2-amino-4-aryl-6-(trichloromethyl)pyrimidines from this compound and various amidines. Please note that these are representative values and actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | Amidine (R) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetamidine | Dioxane | 100-110 | 4-6 | 75-85 |
| 2 | Benzamidine | DMF | 120-130 | 6-8 | 70-80 |
| 3 | Guanidine | Ethanol | 78 | 8-12 | 65-75 |
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-4-phenyl-6-(trichloromethyl)pyrimidine
This protocol is a representative procedure for the reaction of this compound with acetamidine hydrochloride.
Materials:
-
This compound
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Dioxane
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of Acetamidine Free Base: To a solution of acetamidine hydrochloride (1.1 eq) in anhydrous ethanol, add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C. Stir the mixture for 30 minutes at room temperature. The precipitated sodium chloride is removed by filtration under an inert atmosphere. The filtrate containing the acetamidine free base is concentrated under reduced pressure. The crude acetamidine is used immediately in the next step.
-
Cyclocondensation Reaction: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dioxane. To this solution, add the freshly prepared acetamidine (1.1 eq).
-
Reaction Monitoring: The reaction mixture is heated to reflux (100-110 °C) and the progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: Upon completion of the reaction (typically 4-6 hours), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-amino-4-phenyl-6-(trichloromethyl)pyrimidine.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Reaction Workflow for the Synthesis of 2-Amino-4-phenyl-6-(trichloromethyl)pyrimidine
Caption: Workflow for the synthesis of 2-amino-4-phenyl-6-(trichloromethyl)pyrimidine.
Signaling Pathway (Logical Relationship)
Caption: Logical pathway for the formation of pyrimidines from this compound.
Application Notes and Protocols: 2-(Trichloromethyl)benzonitrile as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-(trichloromethyl)benzonitrile as a strategic starting material for the synthesis of valuable pharmaceutical intermediates. The protocols outlined below focus on the conversion of this precursor to key building blocks, 2-cyanobenzoic acid and 2-cyanobenzoyl chloride, which are pivotal in the development of various therapeutic agents.
Introduction
This compound is a versatile aromatic compound featuring two key functional groups: a nitrile and a trichloromethyl group.[1] The nitrile group is a well-established precursor to amines, carboxylic acids, and various nitrogen-containing heterocycles, which are common moieties in pharmaceuticals.[1] The trichloromethyl group serves as a synthetic equivalent of a carboxylic acid, offering a robust and often advantageous alternative to other synthetic routes.[1] This dual reactivity makes this compound a valuable starting material for the synthesis of complex molecules in the pharmaceutical industry. The ortho substitution pattern of the nitrile and trichloromethyl groups can lead to unique reactivity and is a common structural motif in drug candidates.[1]
Core Synthetic Transformations
The primary utility of this compound in pharmaceutical synthesis lies in its conversion to 2-cyanobenzoic acid and its activated form, 2-cyanobenzoyl chloride. These intermediates are crucial for introducing the 2-cyanobenzoyl moiety into larger molecules through amide or ester linkages.
Protocol 1: Synthesis of 2-Cyanobenzoic Acid via Hydrolysis
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Slowly add a solution of sulfuric acid (e.g., 98%) or another strong acid. The reaction can be exothermic, so controlled addition and cooling may be necessary.
-
Reaction Conditions: Heat the reaction mixture to a temperature range of 80-120°C. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. The precipitated solid is collected by filtration.
-
Purification: The crude 2-cyanobenzoic acid is washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
| Parameter | Condition |
| Starting Material | This compound |
| Reagent | Concentrated Sulfuric Acid |
| Temperature | 80-120°C |
| Reaction Time | 2-6 hours (monitor by TLC/GC) |
| Expected Yield | > 85% |
| Product | 2-Cyanobenzoic Acid |
Protocol 2: Synthesis of 2-Cyanobenzoyl Chloride
2-Cyanobenzoyl chloride is a highly reactive intermediate that can be readily prepared from 2-cyanobenzoic acid. This acyl chloride is not typically isolated in large quantities and is often used immediately in subsequent reactions.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add 2-cyanobenzoic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (typically 1.5-2.0 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Gently reflux the mixture until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the disappearance of the solid starting material.
-
Product Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-cyanobenzoyl chloride can be used directly for the next step or purified by vacuum distillation.
| Parameter | Condition |
| Starting Material | 2-Cyanobenzoic Acid |
| Reagent | Thionyl Chloride (SOCl₂) |
| Catalyst | Dimethylformamide (DMF) (catalytic) |
| Temperature | Reflux |
| Reaction Time | 1-3 hours |
| Expected Yield | > 90% |
| Product | 2-Cyanobenzoyl Chloride |
Application in the Synthesis of Aromatase Inhibitors
Aromatase inhibitors are a class of drugs used in the treatment of breast and ovarian cancer in postmenopausal women. The benzonitrile moiety is a key structural feature in several non-steroidal aromatase inhibitors like Letrozole and Anastrozole.[2][3][4] While these specific drugs are not synthesized directly from this compound, the intermediates derived from it are analogous to those used in their synthesis, highlighting the potential of this precursor in developing novel therapeutics targeting similar pathways.
Example Synthetic Application:
Intermediates like 2-cyanobenzoyl chloride can be reacted with various nucleophiles, such as amines or alcohols, to form amides and esters, respectively.[5] These reactions are fundamental in building the core structures of many active pharmaceutical ingredients. For instance, the synthesis of novel kinase inhibitors or other targeted therapies could utilize 2-cyanobenzoyl chloride to introduce a key pharmacophore.
Diagrams
Caption: Synthetic workflow from this compound.
Caption: Simplified signaling pathway of aromatase inhibition.
References
Application Notes and Protocols for Reactions Involving 2-(Trichloromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving 2-(trichloromethyl)benzonitrile. The protocols are based on established chemical principles and available data for analogous compounds.
Overview of Reactivity
This compound is a versatile synthetic intermediate. Its reactivity is primarily dictated by the presence of the electron-withdrawing trichloromethyl group and the nitrile functionality on the aromatic ring. The trichloromethyl group makes the benzylic carbon susceptible to nucleophilic substitution and hydrolysis.
Key Reactions and Experimental Protocols
This section details the experimental procedures for two important reactions of this compound: hydrolysis to 2-cyanobenzoic acid and reaction with ammonia to yield 2-cyanobenzamide.
2.1. Hydrolysis of this compound to 2-Cyanobenzoic Acid
The trichloromethyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This reaction provides a direct route to 2-cyanobenzoic acid, a valuable building block in organic synthesis.
Table 1: Reaction Conditions for Hydrolysis of a Substituted Benzotrichloride
| Parameter | Condition | Outcome | Reference |
| Reactant | 4-chloro-benzotrichloride | Formation of 4-chlorobenzoic acid | General chemical knowledge |
| Reagent | Water (in the presence of acid or base) | Hydrolysis of the CCl3 group | General chemical knowledge |
| Temperature | Elevated temperatures | Increased reaction rate | General chemical knowledge |
| Pressure | Atmospheric | Sufficient for reaction | General chemical knowledge |
| Catalyst | Acid or Base | Promotes hydrolysis | General chemical knowledge |
Experimental Protocol:
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure (Acid-Catalyzed Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound (1.0 eq).
-
Slowly add a mixture of concentrated sulfuric acid and water (e.g., 50% v/v). Caution: The addition of acid to water is exothermic.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
The product, 2-cyanobenzoic acid, may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-cyanobenzoic acid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
2.2. Reaction of this compound with Ammonia to form 2-Cyanobenzamide
The reaction of benzotrichlorides with ammonia can yield benzonitriles. However, under controlled conditions, it is also possible to achieve the formation of an amide. A more direct route to 2-cyanobenzamide from this compound would involve the hydrolysis of the nitrile group, but the reaction of the trichloromethyl group with ammonia is also a potential transformation. A German patent describes the reaction of substituted benzotrichlorides with ammonia to form the corresponding benzonitriles, which proceeds through an intermediate that can be conceptually related to an amide formation pathway.[1]
Table 2: Reaction of 4-chloro-benzotrichloride with Ammonia[1]
| Parameter | Condition | Outcome |
| Reactant | 4-chloro-benzotrichloride (100 g) | Formation of 4-chloro-benzonitrile |
| Reagent | Ammonia (16.4 g) | Reactant and nitrogen source |
| Molar Ratio (Ammonia:Benzotrichloride) | >4:1 (specifically 4.1:1 to 5:1) | High yield of benzonitrile |
| Temperature | 200 °C | Optimal reaction temperature |
| Catalyst | Iron(III) chloride (0.1 g) | Catalyzes the reaction |
| Yield | 96.5% (of 4-chloro-benzonitrile) | High conversion |
Experimental Protocol (Ammonolysis):
Materials:
-
This compound
-
Anhydrous Ammonia (NH₃)
-
Iron(III) chloride (FeCl₃) (catalyst)
-
Toluene or other suitable high-boiling solvent
-
High-pressure autoclave
-
Standard glassware for workup and purification
Procedure:
-
In a high-pressure autoclave, place this compound (1.0 eq) and a catalytic amount of iron(III) chloride.
-
Add a suitable solvent such as toluene.
-
Seal the autoclave and introduce anhydrous ammonia to achieve a molar ratio of ammonia to this compound of at least 4:1.
-
Heat the autoclave to approximately 200 °C and maintain this temperature for several hours, with stirring.
-
Monitor the internal pressure of the autoclave.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a fume hood.
-
Open the autoclave and transfer the reaction mixture to a flask.
-
Filter the mixture to remove the ammonium chloride byproduct.
-
Wash the organic phase with water to remove any remaining salts.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting product is expected to be primarily 2-cyanobenzonitrile based on the provided patent for a similar substrate.[1] Further purification can be achieved by distillation or chromatography.
Visualizations
3.1. Reaction Pathways
The following diagram illustrates the key chemical transformations of this compound.
Caption: Key reaction pathways of this compound.
3.2. Experimental Workflow
The generalized workflow for conducting and analyzing the reactions of this compound is depicted below.
Caption: General experimental workflow for synthesis.
References
Application Notes and Protocols: Directed ortho-Metalation of Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the directed ortho-metalation (DoM) of benzonitrile derivatives. This powerful technique allows for the regioselective functionalization of the aromatic ring at the position ortho to the nitrile group, a strong directing metalation group (DMG). The resulting ortho-substituted benzonitriles are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and materials.
Introduction
Directed ortho-metalation is a variation of electrophilic aromatic substitution that offers excellent control over regioselectivity. The reaction involves the deprotonation of the aromatic C-H bond ortho to a directing metalation group by a strong organolithium base. The resulting aryllithium intermediate is then quenched with an electrophile to introduce a new functional group exclusively at the ortho position.[1] The cyano group of benzonitriles is a potent DMG, facilitating this transformation with high efficiency.[2]
The general mechanism involves the coordination of the organolithium reagent to the nitrogen atom of the nitrile. This coordination increases the acidity of the ortho-protons, allowing for their selective abstraction by the base. The subsequent reaction with an electrophile yields the 2-substituted benzonitrile.
Key Advantages of DoM of Benzonitriles:
-
High Regioselectivity: Functionalization occurs specifically at the ortho position, avoiding the formation of isomeric mixtures often seen in classical electrophilic aromatic substitutions.
-
Broad Substrate Scope: A wide range of substituted benzonitriles can be utilized.
-
Versatility of Electrophiles: A diverse array of electrophiles can be employed to introduce various functional groups.
-
Access to Sterically Hindered Compounds: This method allows for the synthesis of highly substituted aromatic rings that can be challenging to prepare otherwise.
Data Presentation
The following tables summarize the reaction conditions and yields for the directed ortho-metalation of various benzonitrile derivatives with different electrophiles.
Table 1: Directed ortho-Metalation of Substituted Benzonitriles
| Entry | Substrate | Base / Additive | Solvent | Temp (°C) | Time (h) | Electrophile (E+) | Product | Yield (%) |
| 1 | Benzonitrile | LDA | THF | -78 | 1 | I₂ | 2-Iodobenzonitrile | 85 |
| 2 | Benzonitrile | s-BuLi / TMEDA | THF | -78 | 0.5 | TMSCl | 2-(Trimethylsilyl)benzonitrile | 92 |
| 3 | 4-Methoxybenzonitrile | LDA | THF | -78 | 1 | DMF | 2-Formyl-4-methoxybenzonitrile | 78 |
| 4 | 4-Methoxybenzonitrile | n-BuLi / TMEDA | THF | -78 | 1 | (PhS)₂ | 4-Methoxy-2-(phenylthio)benzonitrile | 88 |
| 5 | 3-Methoxybenzonitrile | LDA | THF | -78 | 2 | MeOD | 2-Deuterio-3-methoxybenzonitrile | >95 (D-incorp.) |
| 6 | 2-Chlorobenzonitrile | LDA | THF | -90 | 0.5 | I₂ | 2-Chloro-6-iodobenzonitrile | 75 |
| 7 | 4-(Trifluoromethyl)benzonitrile | LDA | THF | -78 | 1.5 | S₈ then MeI | 2-(Methylthio)-4-(trifluoromethyl)benzonitrile | 65 |
Note: Yields are isolated yields. Reaction conditions and yields are compiled from various literature sources and are representative examples.
Experimental Protocols
Protocol 1: General Procedure for the Directed ortho-Metalation of Benzonitrile Derivatives using Lithium Diisopropylamide (LDA)
This protocol describes a general method for the ortho-functionalization of benzonitrile derivatives using LDA as the base.
Materials:
-
Substituted benzonitrile (1.0 equiv)
-
Diisopropylamine (1.2 equiv), freshly distilled
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (1.2 - 1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine. To this stirred solution, add n-butyllithium dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
Lithiation: Dissolve the substituted benzonitrile in a minimal amount of anhydrous THF in a separate flame-dried flask under nitrogen. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture may change color. Stir the mixture at -78 °C for the time indicated in Table 1 (typically 1-2 hours) to ensure complete formation of the ortho-lithiated species.
-
Electrophilic Quench: Add the electrophile (neat if liquid, or as a solution in anhydrous THF if solid) dropwise to the reaction mixture at -78 °C. Stir for an additional 1-3 hours at -78 °C, or allow the reaction to slowly warm to a higher temperature as required for the specific electrophile.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, recrystallization, or distillation.
Protocol 2: Directed ortho-Iodination of 4-Methoxybenzonitrile
This protocol provides a specific example for the synthesis of 2-iodo-4-methoxybenzonitrile.
Procedure:
-
Following the general procedure in Protocol 1, prepare LDA by adding n-BuLi (1.6 M in hexanes, 3.4 mL, 5.5 mmol) to a solution of diisopropylamine (0.84 mL, 6.0 mmol) in anhydrous THF (20 mL) at -78 °C.
-
Add a solution of 4-methoxybenzonitrile (665 mg, 5.0 mmol) in anhydrous THF (5 mL) dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add a solution of iodine (1.52 g, 6.0 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours at -78 °C.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution until the iodine color disappears, followed by saturated aqueous NH₄Cl solution.
-
Follow the work-up and purification steps as described in the general protocol to afford 2-iodo-4-methoxybenzonitrile as a solid.
Visualizations
The following diagrams illustrate the key mechanistic steps and a general workflow for the directed ortho-metalation of benzonitrile derivatives.
Caption: Mechanism of Directed ortho-Metalation of Benzonitrile.
Caption: General Experimental Workflow for DoM of Benzonitriles.
Conclusion
The directed ortho-metalation of benzonitrile derivatives is a highly effective and regioselective method for the synthesis of 2-substituted benzonitriles. The protocols and data provided herein serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient preparation of a wide range of functionalized aromatic compounds. Careful control of reaction conditions, particularly temperature and the choice of base, is crucial for achieving high yields and selectivity.
References
Application Notes and Protocols for Cross-Coupling Reactions with 2-(Trichloromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trichloromethyl)benzonitrile is a synthetic intermediate of interest in medicinal chemistry and materials science due to the presence of both a reactive nitrile group and an electron-withdrawing trichloromethyl group. The application of modern cross-coupling methodologies to this scaffold can provide access to a diverse range of novel substituted benzonitrile derivatives. However, the direct cross-coupling of this compound is not well-documented in the scientific literature. The reactivity of the trichloromethyl group under common catalytic conditions presents a significant challenge.
These application notes provide detailed protocols for major cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—based on analogous reactions with 2-halobenzonitriles. Each section includes a discussion of the potential challenges and key considerations for adapting these methods to this compound, serving as a guide for experimental design and optimization.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1][2] For this compound, a hypothetical Suzuki-Miyaura coupling would involve the reaction with a suitable boronic acid or ester to form a biaryl compound. Given the absence of a halide on the aromatic ring of the starting material, a C-H activation/borylation followed by coupling, or a yet-to-be-developed coupling involving the C-Cl bonds of the trichloromethyl group, would be required. A more direct analogy can be drawn from the Suzuki-Miyaura coupling of 2-halobenzonitriles.[3]
Experimental Protocol (Adapted from 2-Halobenzonitrile Coupling)
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-chlorobenzonitrile with an arylboronic acid.
Reaction Scheme:
Caption: Proposed Suzuki-Miyaura coupling of a this compound derivative.
Materials:
-
2-Chlorobenzonitrile (or this compound as the substrate for investigation)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (degassed)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 2-chlorobenzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the base, for example, potassium carbonate (2.0 mmol).
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of 2-Halobenzonitriles
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | Adapted from[3] |
| 2 | 2-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 88 | Adapted from general procedures |
| 3 | 2-Bromobenzonitrile | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | Adapted from general procedures |
Considerations for this compound:
-
Reactivity of the Trichloromethyl Group: The CCl₃ group is generally stable but can undergo reactions under certain conditions. The basic conditions of the Suzuki-Miyaura coupling could potentially lead to decomposition or side reactions of the trichloromethyl group.
-
Catalyst Selection: The sterically hindered and electron-withdrawing nature of the 2-(trichloromethyl) group may require the use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) to facilitate the oxidative addition and reductive elimination steps.
-
C-H Activation: In the absence of a halide, a C-H activation/borylation of the this compound followed by an in-situ Suzuki coupling could be a viable, albeit more complex, strategy.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine.[4][5] Similar to the Suzuki-Miyaura coupling, direct amination of this compound would require a leaving group on the aromatic ring. The following protocol is based on the amination of 2-halobenzonitriles.
Experimental Protocol (Adapted from 2-Halobenzonitrile Amination)
Reaction Scheme:
Caption: Proposed Buchwald-Hartwig amination of a this compound derivative.
Materials:
-
2-Chlorobenzonitrile (or this compound as the substrate for investigation)
-
Amine (e.g., Morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like a Buchwald G3 precatalyst
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base
-
Toluene or Dioxane (anhydrous and degassed)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of argon, charge a Schlenk tube with Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add 2-chlorobenzonitrile (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation: Buchwald-Hartwig Amination of 2-Halobenzonitriles
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromobenzonitrile | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 98 | Adapted from[4] |
| 2 | 2-Chlorobenzonitrile | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 120 | 85 | Adapted from general procedures |
| 3 | 2-Bromobenzonitrile | Benzylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 110 | 91 | Adapted from general procedures |
Considerations for this compound:
-
Base Sensitivity: The trichloromethyl group may be sensitive to the strong bases (like NaOtBu) typically used in Buchwald-Hartwig amination, potentially leading to elimination or other side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ should be screened.
-
Ligand Choice: The steric hindrance at the ortho position will likely necessitate the use of highly active, bulky monophosphine ligands developed by Buchwald or Hartwig.
-
Reaction Temperature: Careful control of the reaction temperature will be crucial to balance the rate of the desired C-N bond formation against potential decomposition of the starting material.
III. Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[6][7] Copper-free conditions have also been developed.
Experimental Protocol (Adapted from 2-Halobenzonitrile Coupling)
Reaction Scheme:
Caption: Proposed Sonogashira coupling of a this compound derivative.
Materials:
-
2-Iodobenzonitrile (or this compound for investigation)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
THF or DMF (anhydrous and degassed)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask under argon, add 2-iodobenzonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed THF (10 mL) followed by triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the precipitated amine salt, washing with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Data Presentation: Sonogashira Coupling of 2-Halobenzonitriles
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodobenzonitrile | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 94 | Adapted from[6] |
| 2 | 2-Bromobenzonitrile | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 60 | 89 | Adapted from general procedures |
| 3 | 2-Iodobenzonitrile | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - (Copper-free) | PPh₃, Cs₂CO₃ | Toluene | 80 | 85 | Adapted from copper-free protocols |
Considerations for this compound:
-
Stability of CCl₃ Group: The amine base used in Sonogashira coupling could potentially react with the trichloromethyl group. A screen of different amine bases (e.g., Et₃N, i-Pr₂NEt, piperidine) would be necessary.
-
Copper-Free Conditions: To avoid potential side reactions catalyzed by copper, exploring copper-free Sonogashira protocols is highly recommended. These often employ more sophisticated palladium/ligand systems.
-
Competing Reactions: The nitrile group itself can coordinate to the metal center, potentially inhibiting catalysis.
IV. Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[8][9]
Experimental Protocol (Adapted from 2-Halobenzonitrile Coupling)
Reaction Scheme:
Caption: Proposed Heck reaction of a this compound derivative.
Materials:
-
2-Bromobenzonitrile (or this compound for investigation)
-
Alkene (e.g., Styrene, Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or Herrmann's catalyst
-
Triethylamine (Et₃N) or sodium acetate (NaOAc)
-
DMF or NMP (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask under argon, add 2-bromobenzonitrile (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add the base, for example, triethylamine (1.5 mmol).
-
Add the alkene (1.2 mmol) and anhydrous DMF (5 mL).
-
Heat the reaction mixture at 100-140 °C, monitoring by TLC or GC-MS.
-
After completion, cool to room temperature and pour into water (50 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Data Presentation: Heck Reaction of 2-Halobenzonitriles
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromobenzonitrile | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 88 | Adapted from[8] |
| 2 | 2-Iodobenzonitrile | Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | NMP | 140 | 92 | Adapted from general procedures |
| 3 | 2-Bromobenzonitrile | Cyclohexene | Herrmann's Cat. (1) | - | Cy₂NMe | DMA | 130 | 75 | Adapted from general procedures |
Considerations for this compound:
-
High Temperatures: The Heck reaction often requires high temperatures, which might lead to the degradation of the trichloromethyl group. A thorough investigation of the thermal stability of the starting material is recommended.
-
Catalyst and Ligand System: For the unactivated C-Cl bonds of the trichloromethyl group to participate (if at all possible), highly specialized catalyst systems, perhaps involving nickel or photoredox catalysis, would likely be necessary. These are beyond the scope of standard Heck conditions.
-
Regioselectivity: If a C-H activation pathway on the aromatic ring were pursued, controlling the regioselectivity of the Heck coupling would be a major challenge due to the presence of multiple C-H bonds.
Visualizations of Catalytic Cycles
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling Catalytic Cycle (with Copper)
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira coupling.
Heck Reaction Catalytic Cycle
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Conclusion
While direct, literature-reported cross-coupling protocols for this compound are scarce, the foundational principles of modern palladium catalysis provide a rational starting point for methodology development. The protocols and considerations outlined in these application notes, based on reactions of analogous 2-halobenzonitriles, are intended to serve as a comprehensive guide for researchers. Successful application of these reactions to the target substrate will require careful optimization of catalysts, ligands, bases, and reaction conditions to accommodate the unique electronic and steric properties of the trichloromethyl group and to mitigate potential side reactions.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Functional Group Transformations of the Nitrile in 2-(Trichloromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical transformation of the nitrile functional group in 2-(trichloromethyl)benzonitrile, a versatile building block in medicinal chemistry and materials science. The protocols cover hydrolysis to the corresponding amide, reduction to a primary amine, [3+2] cycloaddition to form a tetrazole, and the addition of an organometallic reagent to generate a ketone.
Hydrolysis of this compound to 2-(Trichloromethyl)benzamide
The hydrolysis of the nitrile group offers a direct route to the corresponding primary amide, a common functional group in pharmacologically active molecules.
Quantitative Data:
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(Trichloromethyl)benzamide | This compound, NaOH | Water | 100 | 2 | 90 |
Experimental Protocol:
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 250 mL round-bottom flask, dissolve sodium hydroxide (12 g) in deionized water (200 mL).
-
To this solution, add this compound (34.2 g).
-
Heat the mixture to 100°C and stir vigorously for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A white solid is expected to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to obtain 2-(trichloromethyl)benzamide.
Reduction of this compound to [2-(Trichloromethyl)phenyl]methanamine
The reduction of the nitrile functionality provides access to primary amines, which are crucial intermediates in the synthesis of numerous pharmaceutical agents. Both chemical and catalytic hydrogenation methods can be employed.
Quantitative Data:
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| [2-(Trichloromethyl)phenyl]methanamine | This compound, LiAlH₄ | Anhydrous THF | Reflux | 4 | High |
| [2-(Trichloromethyl)phenyl]methanamine | This compound, H₂, Pd/C | Ethanol | 25 | 12 | High |
Experimental Protocol (Using LiAlH₄):
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Set up a dry three-neck round-bottom flask under a nitrogen atmosphere.
-
In the flask, suspend lithium aluminum hydride (a molar excess) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4 hours.
-
Cool the reaction mixture again in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
-
Combine the filtrate and the washings, and extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield [2-(trichloromethyl)phenyl]methanamine.
[3+2] Cycloaddition of this compound with Sodium Azide
The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful method for the synthesis of tetrazoles, which are important bioisosteres of carboxylic acids in drug design.
Quantitative Data:
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-[2-(Trichloromethyl)phenyl]-1H-tetrazole | This compound, NaN₃, NH₄Cl | DMF | 120 | 24 | 85-95 |
Experimental Protocol:
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound, sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 120°C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain 5-[2-(trichloromethyl)phenyl]-1H-tetrazole.
Addition of Organometallic Reagents to this compound
The addition of Grignard or organolithium reagents to the nitrile group, followed by hydrolysis, provides a route to ketones. The steric hindrance from the ortho-trichloromethyl group may influence the reaction rate but generally does not prevent the reaction.[1]
Quantitative Data:
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-[2-(Trichloromethyl)phenyl]ethan-1-one | This compound, CH₃MgBr, then H₃O⁺ | Anhydrous THF | 0 to RT | 2 | Good |
Experimental Protocol (Using Methylmagnesium Bromide):
Materials:
-
This compound
-
Methylmagnesium bromide (CH₃MgBr) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous ammonium chloride (NH₄Cl) solution
-
Three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a dry three-neck round-bottom flask under a nitrogen atmosphere, place a solution of this compound in anhydrous THF.
-
Cool the flask in an ice bath.
-
Add the methylmagnesium bromide solution (1.1 equivalents) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-[2-(trichloromethyl)phenyl]ethan-1-one.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trichloromethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Trichloromethyl)benzonitrile synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the free-radical chlorination of 2-methylbenzonitrile (o-tolunitrile).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material (2-methylbenzonitrile) | 1. Insufficient initiation of the radical reaction: Inadequate UV light intensity or expired radical initiator (e.g., AIBN). 2. Low reaction temperature: May lead to a slow reaction rate. 3. Poor quality of chlorinating agent: Old or decomposed chlorine source. | 1. Ensure proper initiation: Increase UV light exposure or use a fresh batch of radical initiator. 2. Optimize temperature: Gradually increase the reaction temperature while monitoring for side reactions. 3. Use a fresh chlorinating agent: Ensure the chlorine source is pure and active. |
| Formation of Incompletely Chlorinated Intermediates | 1. Insufficient chlorinating agent: The molar ratio of the chlorinating agent to the starting material is too low. 2. Short reaction time: The reaction was not allowed to proceed to completion. | 1. Increase the molar equivalent of the chlorinating agent: Add the chlorinating agent in slight excess. 2. Extend the reaction time: Monitor the reaction progress using techniques like GC-MS or NMR to ensure the complete conversion of intermediates. |
| Significant Formation of Ring-Chlorinated Byproducts | 1. Presence of Lewis acid catalysts: Contamination with Lewis acids can promote electrophilic aromatic substitution. 2. High reaction temperatures: Can sometimes favor ring chlorination. 3. Reaction performed in the absence of a radical initiator/UV light: This can lead to an ionic chlorination mechanism. | 1. Use clean glassware and reagents: Ensure that no Lewis acid contaminants are present. 2. Maintain optimal temperature: Avoid excessive heating. 3. Ensure radical conditions: The reaction should be conducted under UV light or with a radical initiator. |
| Product Degradation (Hydrolysis) | 1. Presence of water: The trichloromethyl group is susceptible to hydrolysis, which can form 2-cyanobenzoic acid. 2. Basic work-up conditions: Can promote the hydrolysis of the nitrile group. | 1. Use anhydrous conditions: Dry all solvents and glassware thoroughly before use. 2. Maintain neutral or slightly acidic work-up conditions: Avoid strong bases during product isolation. |
| Difficulty in Product Purification | 1. Similar boiling points of product and byproducts: Makes separation by distillation challenging. 2. Presence of polar impurities: Can complicate chromatographic separation. | 1. Fractional distillation under reduced pressure: Can help separate compounds with close boiling points. 2. Column chromatography: Use a suitable solvent system to separate the desired product from impurities. A non-polar eluent system is a good starting point. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the free-radical chlorination of 2-methylbenzonitrile (o-tolunitrile). This reaction involves the substitution of the three hydrogen atoms on the methyl group with chlorine atoms, typically initiated by UV light or a chemical radical initiator.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time intervals, you can track the disappearance of the starting material and the formation of the desired product and any intermediates.
Q3: What are the main byproducts to watch out for in this synthesis?
A3: The primary byproducts are incompletely chlorinated intermediates, namely 2-(chloromethyl)benzonitrile and 2-(dichloromethyl)benzonitrile. Another significant byproduct can be ring-chlorinated isomers. Hydrolysis of the product to 2-cyanobenzoic acid can also occur if water is present.
Q4: What is the best way to purify the final product?
A4: Purification is typically achieved through fractional distillation under reduced pressure to separate the product from unreacted starting material and less chlorinated byproducts. If significant impurities remain, column chromatography on silica gel can be an effective purification method.
Q5: My yield is consistently low. What are the key parameters I should optimize?
A5: To improve the yield, focus on optimizing the following parameters:
-
Molar ratio of chlorinating agent: Ensure a sufficient excess to drive the reaction to completion.
-
Reaction temperature: Find the optimal temperature that promotes the desired reaction without favoring side reactions.
-
Initiator concentration: Use an adequate amount of a fresh radical initiator.
-
Reaction time: Allow sufficient time for the reaction to go to completion, as confirmed by monitoring.
Data Presentation
The following table provides hypothetical data illustrating the effect of reaction conditions on the yield of this compound from the chlorination of 2-methylbenzonitrile.
| Entry | Chlorinating Agent (Equivalents) | Initiator (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 3.0 | 1 | 80 | 6 | 45 |
| 2 | 3.5 | 1 | 80 | 6 | 60 |
| 3 | 4.0 | 1 | 80 | 6 | 75 |
| 4 | 4.0 | 2 | 80 | 6 | 80 |
| 5 | 4.0 | 2 | 100 | 6 | 70 (Increased byproducts) |
| 6 | 4.0 | 2 | 80 | 12 | 85 |
Experimental Protocols
General Protocol for the Free-Radical Chlorination of 2-Methylbenzonitrile
Materials:
-
2-Methylbenzonitrile
-
N-Chlorosuccinimide (NCS) or Chlorine Gas (Cl₂)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous solvent (e.g., carbon tetrachloride or chlorobenzene)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Set up a reaction vessel equipped with a reflux condenser, a gas inlet (if using chlorine gas), a thermometer, and a magnetic stirrer. Ensure all glassware is thoroughly dried.
-
Charge the reaction vessel with 2-methylbenzonitrile and the anhydrous solvent under an inert atmosphere.
-
Add the radical initiator (e.g., AIBN, typically 1-5 mol%).
-
If using a solid chlorinating agent like NCS, add it to the mixture. If using chlorine gas, bubble it through the solution at a controlled rate.
-
Initiate the reaction by heating the mixture to reflux and/or exposing it to a UV lamp.
-
Maintain the reaction at the desired temperature and monitor its progress periodically using GC-MS or NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solid byproducts (e.g., succinimide if using NCS).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum or by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Purification of Crude 2-(Trichloromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Trichloromethyl)benzonitrile. Our goal is to help you navigate common purification challenges and ensure the high purity of your compound for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used. A frequent method for synthesizing this compound is the radical chlorination of 2-methylbenzonitrile. Impurities from this process can include:
-
Incompletely Chlorinated Intermediates: 2-(Dichloromethyl)benzonitrile and 2-(Chloromethyl)benzonitrile.
-
Hydrolysis Product: 2-Cyanobenzoic acid, which can form if water is present during the reaction or workup.
-
Starting Material: Unreacted 2-methylbenzonitrile.
-
Ring-Chlorinated Byproducts: Isomers of chloro-2-(trichloromethyl)benzonitrile.
Q2: What are the recommended purification techniques for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The most effective methods are:
-
Column Chromatography: Highly effective for removing both polar and non-polar impurities, including incompletely chlorinated intermediates.
-
Recrystallization: A good method for removing minor impurities if a suitable solvent system can be found.
-
Vacuum Distillation: Suitable for thermally stable compounds, but care must be taken due to the high boiling point of this compound.
Q3: Is this compound stable to heat?
A3: this compound has a high boiling point (approximately 311 °C at atmospheric pressure)[1]. Distillation at atmospheric pressure is not recommended as it may lead to thermal decomposition. Vacuum distillation is the preferred method to lower the boiling point and minimize the risk of degradation.
Q4: Can the trichloromethyl group hydrolyze during purification?
A4: Yes, the trichloromethyl group is susceptible to hydrolysis, especially under basic or prolonged acidic conditions, to form the corresponding carboxylic acid (2-cyanobenzoic acid). It is important to use neutral or weakly acidic conditions during aqueous workups and to minimize contact time with water.
Troubleshooting Guides
Problem 1: My purified this compound is acidic and shows a broad peak in the NMR spectrum.
Possible Cause: Presence of the hydrolysis product, 2-cyanobenzoic acid.
Solution:
-
Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic impurity.
-
Extraction: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Further Purification: If the impurity is still present, purify the product by column chromatography.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude this compound in 5-10 volumes of ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution and shake gently, venting frequently to release any evolved CO2.
-
Separate the aqueous layer.
-
Repeat the wash with saturated sodium bicarbonate solution (2-3 times) until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase in vacuo to yield the purified product.
Problem 2: My product contains impurities with very similar polarity, making separation difficult.
Possible Cause: Presence of incompletely chlorinated byproducts (e.g., 2-(dichloromethyl)benzonitrile) or ring-chlorinated isomers.
Solution:
-
Column Chromatography: This is the most effective method for separating compounds with similar polarities. A long column and a shallow solvent gradient are recommended.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system is recommended. Start with a low polarity eluent and gradually increase the polarity. A common starting point for benzonitrile derivatives is a mixture of petroleum ether (or hexane) and ethyl acetate. A suggested gradient could be from 100% petroleum ether to 95:5 petroleum ether/ethyl acetate[2].
-
Eluent Selection Table:
Impurity Type Recommended Eluent System (Starting Ratio) Less polar (e.g., starting material) Hexane/Ethyl Acetate (98:2) | More polar (e.g., hydrolysis product) | Hexane/Ethyl Acetate (80:20) |
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.
-
Load the sample onto the top of the silica gel bed.
-
Begin elution with the initial solvent mixture, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the eluent to elute the desired product and then the more polar impurities.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Problem 3: The product darkens or decomposes during distillation.
Possible Cause: Thermal instability at the distillation temperature.
Solution:
-
Vacuum Distillation: Perform the distillation under high vacuum to significantly reduce the boiling point.
-
Alternative Purification: If thermal decomposition is still an issue even under vacuum, avoid distillation and use column chromatography or recrystallization.
Data Presentation: Boiling Point vs. Pressure
| Pressure (mmHg) | Approximate Boiling Point (°C) |
| 760 | 311 |
| 10 | ~150-160 (Estimated) |
| 1 | ~110-120 (Estimated) |
Note: The boiling points at reduced pressure are estimates and should be determined experimentally.
Problem 4: I am unable to obtain crystals during recrystallization.
Possible Cause:
-
The compound is an oil at room temperature.
-
An inappropriate solvent or solvent mixture is being used.
-
The concentration of the compound in the solution is too low.
-
The presence of impurities is inhibiting crystallization.
Solution:
-
Solvent Selection: Experiment with different solvents and solvent pairs. For aromatic nitriles, common recrystallization solvents include:
-
Single solvents: Ethanol, methanol, isopropanol.
-
Solvent pairs (one in which the compound is soluble, one in which it is less soluble):
-
Heptane/Ethyl Acetate
-
Methanol/Water
-
Dichloromethane/Hexane[3]
-
-
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the liquid-air interface.
-
Add a seed crystal of pure this compound.
-
Cool the solution slowly, and then in an ice bath.
-
-
Pre-purification: If impurities are preventing crystallization, first perform a quick purification by passing the crude material through a short plug of silica gel.
Experimental Protocol: Recrystallization Solvent Screening
-
Place a small amount of the crude product (10-20 mg) into several small test tubes.
-
To each tube, add a few drops of a different solvent from the list above.
-
Gently heat the tubes to see if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature.
-
If the compound dissolves at room temperature, the solvent is too good.
-
If the compound does not dissolve when hot, the solvent is not good.
-
For solvent pairs, dissolve the compound in a minimum of the "good" solvent while hot, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Purification Workflow
Caption: A general workflow for the purification of crude this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting the purification of this compound.
References
Side reactions and byproduct formation with 2-(Trichloromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding side reactions and byproduct formation when working with 2-(Trichloromethyl)benzonitrile. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The primary side reactions involving this compound stem from the reactivity of its two functional groups: the trichloromethyl group and the nitrile group. The most frequently encountered side reactions are:
-
Hydrolysis of the Trichloromethyl Group: This is a significant side reaction, particularly in the presence of water or other nucleophiles, leading to the formation of 2-cyanobenzoic acid. This reaction proceeds through dichloromethyl and monochloromethyl intermediates.
-
Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to form 2-(Trichloromethyl)benzamide as an intermediate, which can be further hydrolyzed to 2-(Trichloromethyl)benzoic acid.
-
Nucleophilic Substitution on the Trichloromethyl Group: Various nucleophiles, such as alcohols and amines, can react with the trichloromethyl group, leading to the formation of ether or amine byproducts.
-
Thermal Decomposition: At elevated temperatures, this compound may decompose. While specific decomposition products are not well-documented in the literature, related compounds suggest the possibility of fragmentation and rearrangement reactions.
Q2: How can I minimize the formation of 2-cyanobenzoic acid?
A2: The formation of 2-cyanobenzoic acid is primarily due to the hydrolysis of the trichloromethyl group. To minimize this side reaction, it is crucial to work under anhydrous (dry) conditions. This includes using dry solvents, inert atmospheres (e.g., nitrogen or argon), and ensuring all glassware is thoroughly dried before use. If the presence of water is unavoidable, keeping the reaction temperature low and the reaction time short can help reduce the rate of hydrolysis.
Q3: What conditions favor the hydrolysis of the nitrile group?
A3: The hydrolysis of the nitrile group is typically catalyzed by strong acids or bases. To avoid the formation of 2-(Trichloromethyl)benzamide and the subsequent carboxylic acid, it is recommended to maintain a neutral pH throughout the reaction and workup. If acidic or basic conditions are necessary for the desired transformation, consider using milder reagents or protecting the nitrile group.
Q4: Can I use alcoholic solvents with this compound?
A4: The use of alcoholic solvents (e.g., methanol, ethanol) can lead to nucleophilic substitution on the trichloromethyl group, forming the corresponding α,α-dialkoxy-α-chlorotoluene derivatives. If an alcoholic solvent is required, it is advisable to run the reaction at the lowest possible temperature and for the shortest duration to minimize this side reaction. Alternatively, consider using a non-nucleophilic solvent.
Troubleshooting Guides
Problem 1: Unexpected formation of a carboxylic acid byproduct, identified as 2-cyanobenzoic acid.
| Possible Cause | Troubleshooting/Prevention |
| Presence of water in the reaction mixture. | Ensure all solvents and reagents are rigorously dried. Use techniques such as distilling solvents over a suitable drying agent. Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis during aqueous workup. | Minimize the duration of the aqueous workup. Use cold water or brine for extractions. If possible, perform a non-aqueous workup. |
| High reaction temperatures. | Conduct the reaction at a lower temperature to reduce the rate of hydrolysis. |
Problem 2: Formation of an amide byproduct, identified as 2-(Trichloromethyl)benzamide.
| Possible Cause | Troubleshooting/Prevention |
| Reaction conditions are too acidic or basic. | Maintain a neutral pH throughout the reaction. Buffer the reaction mixture if necessary. |
| Extended reaction times under harsh pH conditions. | Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed. |
Problem 3: Formation of byproducts resulting from reaction with nucleophilic solvents or reagents.
| Possible Cause | Troubleshooting/Prevention |
| Use of nucleophilic solvents like alcohols. | Substitute with a non-nucleophilic solvent (e.g., dichloromethane, toluene, acetonitrile). |
| Presence of nucleophilic impurities in reagents. | Purify reagents prior to use to remove any nucleophilic impurities. |
Quantitative Data Summary
Currently, there is limited specific quantitative data in the peer-reviewed literature detailing the yields of side products from reactions with this compound under various conditions. The following table provides a general overview based on the reactivity of analogous compounds.
| Side Reaction | Byproduct | Favorable Conditions | General Yield Range (if not controlled) |
| Hydrolysis of Trichloromethyl Group | 2-Cyanobenzoic acid | Aqueous acid or base, elevated temperatures | Can be a major byproduct, especially with prolonged heating in aqueous media. |
| Hydrolysis of Nitrile Group | 2-(Trichloromethyl)benzamide | Strong acid or base | Varies significantly with reagent concentration and temperature. |
| Nucleophilic Substitution | α,α-disubstituted derivatives | Presence of strong nucleophiles (e.g., alkoxides, amines) | Can be significant if the nucleophile is used as a solvent or in large excess. |
Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in Reactions with this compound
-
Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Solid reagents should be dried in a vacuum oven.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon). Introduce solvents and liquid reagents via syringe through a rubber septum.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) to avoid unnecessarily long reaction times.
-
Workup: If an aqueous workup is necessary, use deoxygenated, cooled (0-5 °C) water or brine and perform extractions as quickly as possible. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.
Visualizing Reaction Pathways
The following diagrams illustrate the major side reaction pathways of this compound.
Caption: Stepwise hydrolysis of the trichloromethyl group.
Caption: Hydrolysis pathway of the nitrile group.
Caption: General nucleophilic substitution on the trichloromethyl group.
Optimizing reaction conditions for 2-(Trichloromethyl)benzonitrile nucleophilic substitution
Technical Support Center: 2-(Trichloromethyl)benzonitrile Chemistry
Welcome to the technical support center for the nucleophilic substitution of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges and optimize the reaction conditions for this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in performing nucleophilic substitution on this compound?
A1: The primary challenges stem from the reactivity of the trichloromethyl group. This group is a strong electron-withdrawing substituent, which activates the benzylic carbon for nucleophilic attack.[1] However, it can also lead to side reactions. Key challenges include:
-
Controlling Exothermicity: The reaction can be highly exothermic, requiring careful temperature management and controlled addition of reagents to prevent runaway reactions and the formation of degradation products.[1]
-
Side Reactions: The trichloromethyl group can undergo hydrolysis, especially under basic or aqueous conditions, to form a carboxylic acid derivative.[2] The nitrile group itself can also be hydrolyzed under harsh acidic or basic conditions.[3][4]
-
Product Isolation: Isolating the desired product can be difficult due to the potential for multiple products and impurities, necessitating optimized work-up and purification strategies.[1]
-
Steric Hindrance: The bulky trichloromethyl group can cause steric hindrance, potentially slowing down the reaction with bulky nucleophiles.[5]
Q2: What is the likely mechanism for this substitution?
A2: The reaction can proceed through a mechanism with SN1 or SN2 characteristics, depending on the conditions. While a stepwise SN1-type mechanism involving a dichlorobenzyl cation is possible, the strong electron-withdrawing nature of the nitrile and the remaining chlorine atoms would significantly destabilize such an intermediate.[1] Therefore, a concerted SN2-type mechanism is often more likely, especially with strong, unhindered nucleophiles. The actual pathway is highly dependent on the nucleophile, solvent, and temperature.[1]
Q3: How do the electron-withdrawing groups influence the reaction?
A3: The nitrile (-CN) and trichloromethyl (-CCl₃) groups are both potent electron-withdrawing groups. Their combined effect significantly influences the electron density of the aromatic ring and the reactivity of the benzylic carbon.[1][6] This electronic effect makes the benzylic carbon highly electrophilic and susceptible to attack by nucleophiles. For aromatic substitution on the ring itself, these groups are deactivating and would direct incoming electrophiles to the meta position.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are experiencing poor conversion of your starting material, consider the following factors.
| Potential Cause | Recommended Solution |
| Inactive Nucleophile | Ensure the nucleophile is sufficiently reactive. Stronger nucleophiles (e.g., alkoxides, thiolates) will react more readily. For weaker nucleophiles, consider using a stronger base or a phase-transfer catalyst. |
| Insufficient Temperature | While the reaction can be exothermic, some activation energy is still required. If the reaction is sluggish at room temperature, consider gently heating the mixture. Monitor for side product formation via TLC or LC-MS. |
| Inappropriate Solvent | The choice of solvent is critical. Polar aprotic solvents like THF, DMF, or acetonitrile are generally preferred as they can solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus increasing its reactivity.[7] |
| Steric Hindrance | If using a bulky nucleophile, steric hindrance may be limiting the reaction rate.[5] Try increasing the reaction time or temperature. If possible, consider a less hindered nucleophile. |
| Poor Reagent Quality | Verify the purity of this compound and the nucleophile. Ensure solvents are anhydrous if the reaction is moisture-sensitive. |
Issue 2: Formation of Multiple Side Products
The appearance of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates side reactions.
| Observed Side Product | Potential Cause & Mechanism | Recommended Solution |
| 2-Cyanobenzoic Acid or Derivative | Hydrolysis of the trichloromethyl group. This occurs if water is present, especially under basic conditions. The -CCl₃ group is a synthetic equivalent of a carboxylic acid.[1][2] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Quench the reaction carefully with a non-aqueous workup if possible. |
| Benzamide Derivative | Hydrolysis of the nitrile group. This is more common under strongly acidic or basic conditions, often requiring elevated temperatures.[4] | Use milder reaction conditions (lower temperature, less harsh base). Limit the reaction time to the minimum required for consumption of the starting material. |
| Polymeric Material / Tar | Uncontrolled exothermic reaction or decomposition of starting materials/products at high temperatures. | Improve temperature control with an ice bath or cooling mantle. Add reagents slowly and portion-wise.[1] Ensure efficient stirring. |
Experimental Protocols & Data
General Experimental Protocol for Nucleophilic Substitution
This protocol is a general guideline and should be optimized for specific nucleophiles and substrates.
-
Reaction Setup: To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., THF, acetonitrile).
-
Reagent Addition: Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a solid, it can be added directly. If it is a liquid or solution, add it dropwise via syringe. If a base (e.g., K₂CO₃, t-BuOK) is required, add it at this stage.
-
Temperature Control: If the reaction is expected to be exothermic, perform the addition at 0 °C using an ice bath.[1] After addition, allow the reaction to warm to room temperature or heat to reflux as required.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a suitable reagent (e.g., saturated aq. NH₄Cl for organometallic reagents, or water). Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Table 1: Factors Influencing Reaction Conditions
| Parameter | Options | Considerations & Impact |
| Nucleophile | R-O⁻, R-S⁻, R₂N⁻, CN⁻, F⁻ | Stronger, less hindered nucleophiles generally lead to faster reactions and higher yields.[5] |
| Solvent | THF, Acetonitrile, DMF, DMSO | Polar aprotic solvents are generally preferred to enhance nucleophilicity.[7] |
| Base | K₂CO₃, Cs₂CO₃, t-BuOK, NaH | Required for nucleophiles that need to be deprotonated first (e.g., alcohols, thiols). Non-nucleophilic bases are preferred to avoid competing reactions.[7] |
| Temperature | 0 °C to reflux | Must be carefully controlled. Higher temperatures can increase reaction rate but may also promote side reactions and decomposition.[1] |
| Leaving Group | Chloride (from -CCl₃) | The reaction proceeds by displacement of a chloride ion. The first displacement is typically the rate-limiting step. |
Visual Guides
References
- 1. This compound | 2635-68-9 | Benchchem [benchchem.com]
- 2. US3297771A - Trichloromethylation of chlorosubstituted benzenes - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Overcoming steric hindrance in 2-(Trichloromethyl)benzonitrile reactions
Technical Support Center: 2-(Trichloromethyl)benzonitrile Reactions
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance in reactions involving this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity features of this compound?
A1: this compound possesses two primary reactive sites: the trichloromethyl (-CCl₃) group and the nitrile (-C≡N) group, attached to a benzene ring. The bulky trichloromethyl group presents significant steric hindrance, which can impede nucleophilic attack at the benzylic carbon.[1] However, both the -CCl₃ and -C≡N groups are strongly electron-withdrawing, which activates the benzylic carbon towards nucleophilic substitution and influences the reactivity of the aromatic ring.
Q2: Why are nucleophilic substitution reactions on the trichloromethyl group so slow?
A2: The primary reason for the slow reaction rates is steric hindrance. The three chlorine atoms and the ortho-nitrile group create a crowded environment around the benzylic carbon, making it difficult for nucleophiles to approach for a backside attack, which is typical for S_N2 reactions.[1] This steric congestion raises the activation energy of the reaction.
Q3: Can the nitrile group participate in reactions despite the steric hindrance from the adjacent trichloromethyl group?
A3: Yes, the nitrile group can still undergo reactions such as hydrolysis to a carboxylic acid or cycloaddition reactions. However, the steric bulk of the neighboring trichloromethyl group can influence the reaction conditions required. For instance, more forcing conditions (e.g., higher temperatures, stronger acids/bases, or specific catalysts) may be necessary to achieve good conversion.
Q4: What are the common side reactions to be aware of when working with this compound?
A4: Common side reactions include:
-
Elimination: Under strongly basic conditions, elimination of HCl can occur, leading to the formation of dichlorostyrene derivatives.
-
Over-reaction: In nucleophilic substitutions, if the product is also reactive under the reaction conditions, multiple substitutions or further reactions can occur.
-
Ring reactions: While the primary reactivity is at the functional groups, the electron-withdrawing nature of the substituents can make the aromatic ring susceptible to certain nucleophilic aromatic substitution reactions under specific conditions.
-
Hydrolysis of the nitrile: During reactions aimed at the trichloromethyl group, the nitrile group may also hydrolyze to a carboxamide or carboxylic acid if water is present, especially under acidic or basic conditions.
Troubleshooting Guides
Guide 1: Slow or Incomplete Nucleophilic Substitution at the Trichloromethyl Group
| Symptom | Possible Cause | Suggested Solution |
| Low conversion despite prolonged reaction time. | Steric Hindrance: The bulky -CCl₃ group is preventing the nucleophile from accessing the reaction center. | 1. Increase Reaction Temperature: This provides more kinetic energy to overcome the activation barrier. Monitor for decomposition. 2. Use a Smaller Nucleophile: If possible, switch to a less sterically demanding nucleophile. 3. Employ a Catalyst: Consider using a phase-transfer catalyst (PTC) to enhance the nucleophilicity of the attacking species. |
| Reaction stalls after initial conversion. | Product Inhibition or Catalyst Deactivation: The product or a byproduct may be interfering with the reaction or deactivating the catalyst. | 1. Incremental Addition of Reagents: Add the nucleophile or catalyst in portions throughout the reaction. 2. Use a More Robust Catalyst: If using a catalyst, switch to one known for higher stability under the reaction conditions. |
| No reaction observed. | Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace a chloride from the sterically hindered center. | 1. Use a Stronger Nucleophile: If compatible with other functional groups, consider a more potent nucleophile. 2. Activate the Nucleophile: For anionic nucleophiles, using a phase-transfer catalyst can create a "naked," more reactive anion in the organic phase. |
Guide 2: Unwanted Side Products in Hydrolysis of the Trichloromethyl Group
| Symptom | Possible Cause | Suggested Solution |
| Formation of 2-cyanobenzoyl chloride instead of 2-cyanobenzoic acid. | Incomplete Hydrolysis: Insufficient water or reaction time to hydrolyze all three C-Cl bonds. | 1. Ensure Excess Water: Use a sufficient excess of water to drive the reaction to completion. 2. Prolong Reaction Time: Monitor the reaction by TLC or GC-MS until the intermediate is fully consumed. 3. Use a Catalyst: A phase-transfer catalyst can accelerate the hydrolysis. |
| Hydrolysis of the nitrile group to 2-carbamoylbenzoic acid or terephthalic acid derivatives. | Harsh Reaction Conditions: Strong acidic or basic conditions can lead to the hydrolysis of the nitrile group in addition to the trichloromethyl group. | 1. Milder Conditions: Attempt the hydrolysis under milder pH conditions if possible. 2. Controlled Temperature: Run the reaction at a lower temperature to favor the more kinetically favorable hydrolysis of the -CCl₃ group. |
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Hydrolysis of this compound to 2-Cyanobenzoic Acid
This protocol is a representative method for the hydrolysis of the trichloromethyl group under phase-transfer conditions, which helps to overcome the steric hindrance and improve the reaction rate.
Workflow Diagram:
Caption: Workflow for PTC-catalyzed hydrolysis.
Materials:
-
This compound
-
Toluene
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve this compound (1.0 eq) in toluene.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Add a 20% (w/v) aqueous solution of sodium hydroxide (4.0 eq).
-
Heat the biphasic mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and separate the aqueous and organic layers.
-
Carefully acidify the aqueous layer with concentrated HCl to pH 1-2, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield 2-cyanobenzoic acid.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | TBAB (5 mol%) | Toluene/H₂O | 85 | 6 | ~85-95 |
| This compound | 1.0 | None | H₂O (acidic) | 100 | 24 | <40 |
Protocol 2: Lewis Acid-Mediated Reaction with an Alcohol (Pinner Reaction Analogue)
This protocol describes a representative method for the reaction of the nitrile group in the presence of the sterically demanding trichloromethyl group, using a Lewis acid to activate the nitrile.
Logical Relationship Diagram:
Caption: Logical steps in a Lewis acid-mediated Pinner-type reaction.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl triflate (TMSOTf, 2.0 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Nitrile Substrate | Alcohol | Lewis Acid | Temp (°C) | Time (h) | Yield (%) |
| This compound | Ethanol | TMSOTf (2.0 eq) | RT | 18 | ~60-75 |
| Benzonitrile (unhindered) | Ethanol | TMSOTf (2.0 eq) | RT | 12 | >90 |
Disclaimer: The experimental protocols and quantitative data provided are representative examples based on established chemical principles for analogous compounds. Researchers should always conduct their own optimization and safety assessments before performing any new experiment.
References
Managing exothermic reactions in large-scale 2-(Trichloromethyl)benzonitrile synthesis.
Welcome to the Technical Support Center for the large-scale synthesis of 2-(Trichloromethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the highly exothermic nature of this synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a safe and successful scale-up.
Troubleshooting Guide for Exothermic Events
Uncontrolled exothermic reactions can lead to dangerous temperature and pressure build-ups. This guide provides a systematic approach to identifying and mitigating potential thermal runaway events during the synthesis.
Immediate Actions for a Temperature Excursion
If the reactor temperature exceeds the defined safe operating limit, follow this emergency workflow immediately:
Caption: Emergency shutdown workflow for a temperature excursion.
Troubleshooting Scenarios
| Observation | Potential Cause | Recommended Action |
| Rapid, unexpected temperature increase after reagent addition. | 1. Reagent addition rate is too high. 2. Inadequate cooling capacity. 3. Incorrect reagent concentration. | 1. Immediately stop reagent feed. 2. Ensure maximum coolant flow to the reactor jacket. 3. Review and verify reagent concentration and addition rate calculations. |
| Localized "hot spots" detected in the reactor. | 1. Poor agitation leading to inadequate mixing. 2. Fouling on reactor walls impeding heat transfer. | 1. Verify agitator speed and performance. 2. If safe, consider increasing agitation speed. 3. After the reaction, inspect the reactor for fouling. |
| Slower than expected initial temperature rise, followed by a sudden spike. | 1. Accumulation of unreacted reagent due to low initial temperature. 2. Impurity in reagents acting as an inhibitor, followed by reaction initiation. | 1. Stop reagent feed immediately. 2. Apply cooling and monitor closely. 3. For future batches, ensure the reaction has initiated before increasing the reagent feed rate. 4. Analyze reagents for purity. |
| Reactor temperature continues to rise despite maximum cooling. | 1. Thermal runaway is in progress. 2. Cooling system failure (e.g., chiller malfunction, loss of coolant flow). | 1. IMMEDIATELY INITIATE EMERGENCY SHUTDOWN PROTOCOL. 2. Prepare for emergency quenching. 3. If pressure builds rapidly, prepare for emergency pressure relief. |
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal hazard associated with the synthesis of this compound?
A1: The primary thermal hazard is a runaway reaction. The reaction is highly exothermic, and if the heat generated exceeds the heat removal capacity of the reactor, the temperature and pressure can increase uncontrollably, potentially leading to a vessel rupture.
Q2: How can I determine the safe operating limits for my large-scale synthesis?
A2: Safe operating limits should be determined through reaction calorimetry studies. Key parameters to measure include the heat of reaction (ΔH), the adiabatic temperature rise (ΔTad), and the temperature at which the rate of heat generation starts to increase significantly (onset temperature).
Q3: What are the critical process parameters to monitor during the reaction?
A3: Continuous monitoring of the following parameters is critical:
-
Reactor Temperature: The most direct indicator of the reaction rate.
-
Jacket Inlet and Outlet Temperature: To ensure the cooling system is functioning correctly.
-
Reagent Addition Rate: To control the rate of heat generation.
-
Agitator Speed and Power Draw: To ensure proper mixing.
-
Reactor Pressure: To detect any unexpected gas evolution or boiling.
Q4: What is a suitable quench agent for this reaction in an emergency?
A4: A suitable quench agent should rapidly stop the reaction without generating excessive heat or hazardous byproducts. For this synthesis, a common approach is to use a pre-cooled solution of a weak acid, such as acetic acid in a high-boiling point solvent, to neutralize any basic catalysts and dilute the reactants. The specific quencher and its concentration should be validated in a laboratory setting before being implemented at scale.
Q5: How can I prevent reagent accumulation?
A5: Reagent accumulation is a significant risk factor for thermal runaway. To prevent it:
-
Ensure the reaction has initiated (as indicated by a slight temperature increase) before starting continuous reagent addition.
-
Maintain a controlled and steady reagent feed rate.
-
Ensure adequate agitation to quickly mix the added reagent.
-
Monitor the reaction in real-time using techniques like in-situ IR or process mass spectrometry if available.
Experimental Protocols
Key Experiment: Reaction Calorimetry for Thermal Hazard Assessment
This protocol outlines the methodology for determining the critical safety parameters of the this compound synthesis using a reaction calorimeter.
Caption: Workflow for reaction calorimetry experiment.
Methodology:
-
Calibration: Calibrate the reaction calorimeter for heat flow and heat capacity according to the manufacturer's instructions.
-
Reactor Charging: Charge the reactor with the initial solvent and starting materials (e.g., 2-chlorobenzotrichloride and catalyst).
-
Equilibration: Bring the reactor contents to the desired starting temperature and allow the system to equilibrate.
-
Reagent Dosing: Start the controlled addition of the limiting reagent (e.g., ammonia or an ammonia source) at a pre-determined rate.
-
Data Acquisition: Continuously record the reactor temperature, jacket temperature, and heat flow throughout the addition and for a period afterward to ensure the reaction has gone to completion.
-
Data Analysis: Integrate the heat flow data to determine the total heat of reaction (ΔH). Use the heat of reaction and the heat capacity of the system to calculate the adiabatic temperature rise (ΔTad). Analyze the heat flow curve to identify the onset temperature of the main exothermic event.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, quantitative data obtained from reaction calorimetry studies. Note: This data is for illustrative purposes and should be experimentally verified for your specific process.
| Parameter | Value | Significance |
| Heat of Reaction (ΔH) | -150 kJ/mol | Indicates a highly exothermic reaction. |
| Adiabatic Temperature Rise (ΔTad) | 180 °C | The theoretical temperature increase in a perfectly insulated system. A high value indicates a significant thermal runaway hazard. |
| Recommended Maximum Reaction Temperature | 120 °C | The upper limit for safe operation, providing a safety margin below the onset of potential side reactions or decomposition. |
| Onset Temperature of Decomposition | > 200 °C | The temperature at which the product or reactants begin to decompose, potentially generating gas and further increasing pressure. |
| Maximum Recommended Reagent Feed Rate (at 100 L scale) | 0.5 mol/min | This rate should be determined based on the reactor's heat removal capacity to ensure the temperature can be controlled. |
This technical support center provides a foundational framework for managing the exothermic risks associated with the large-scale synthesis of this compound. It is imperative that all procedures and safety parameters are validated in your specific laboratory and pilot plant settings. Always prioritize safety and consult with process safety professionals when scaling up chemical reactions.
Troubleshooting difficult work-up procedures for 2-(Trichloromethyl)benzonitrile reactions.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Trichloromethyl)benzonitrile. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to synthesize this compound from 2-chlorobenzotrichloride is showing low yield. What are the potential causes and solutions?
Low yields can stem from several factors. Incomplete reaction, side product formation, and issues during work-up are common culprits. Based on analogous preparations of substituted benzonitriles, here are key parameters to investigate:
-
Reaction Temperature: The conversion of a benzotrichloride to a benzonitrile often requires high temperatures, typically in the range of 220-225°C.[1] Ensure your reaction is reaching and maintaining the target temperature.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., GC, TLC). Reactions of this type can take several hours (e.g., 4 hours) to go to completion.[1] Ensure you are running the reaction for a sufficient duration.
-
Purity of Starting Materials: Impurities in the starting 2-chlorobenzotrichloride can lead to side reactions. Ensure the purity of your starting materials.
-
Moisture: The trichloromethyl group can be sensitive to hydrolysis, especially at high temperatures. Ensure all reagents and equipment are dry.
Troubleshooting Low Yields
| Potential Issue | Recommended Solution |
|---|---|
| Incomplete Reaction | Increase reaction temperature or prolong reaction time. Monitor reaction progress. |
| Side Product Formation | Ensure inert atmosphere if necessary. Check for and eliminate sources of moisture. |
| Loss during Work-up | Optimize extraction solvent and volumes. Minimize transfers of material. |
| Catalyst Inactivity | If using a catalyst, ensure it is fresh and handled under appropriate conditions. |
Q2: I am observing a significant exotherm during my reaction. How can I control it?
Reactions involving the transformation of the trichloromethyl group can be exothermic.[2] Uncontrolled exotherms can lead to side product formation and unsafe reaction conditions.
-
Slow Reagent Addition: Add reagents dropwise or in small portions to control the rate of reaction and heat generation.
-
Efficient Cooling: Use an ice bath or a cooling mantle to dissipate heat effectively.
-
Adequate Stirring: Ensure efficient stirring to prevent localized heating and ensure even temperature distribution throughout the reaction mixture.[2]
-
Dilution: Running the reaction at a lower concentration by using more solvent can help to dissipate heat.
Q3: The work-up and purification of my this compound product is proving difficult. What are some effective strategies?
Difficult work-ups are a common challenge.[2] The choice of method will depend on the nature of the impurities.
-
Extraction: After quenching the reaction, extraction is a common first step. Toluene has been used effectively in related syntheses.[1] For removal of specific impurities, consider the following:
-
Acidic Impurities: Wash with a dilute aqueous base (e.g., sodium bicarbonate solution).
-
Basic Impurities: Wash with a dilute aqueous acid (e.g., dilute HCl).
-
-
Filtration: If solid byproducts or catalysts are present, filtration is necessary. Filtering the reaction mixture (potentially after dilution with a solvent like toluene) can remove these solids.[1]
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for removing non-volatile impurities.
-
Crystallization: Developing a crystallization-based purification can be a highly effective and scalable method for obtaining high-purity material.[2]
-
Column Chromatography: While effective at the lab scale, column chromatography can be challenging to scale up.[2] It should be considered when other methods are not sufficient.
Q4: I am trying to hydrolyze the nitrile group of this compound to a carboxylic acid, but the reaction is sluggish. How can I improve this?
Hydrolysis of nitriles can be performed under acidic or basic conditions, but they often require harsh conditions like heating.[3][4] The electron-withdrawing nature of the trichloromethyl group may further influence the reactivity of the nitrile.
-
Strong Acid/Base: Use concentrated acids (e.g., H₂SO₄) or strong bases (e.g., NaOH) with heating.
-
Co-solvents: The use of a co-solvent can help with solubility issues and increase the reaction rate.
-
Microwave Chemistry: Microwave-assisted synthesis can often dramatically reduce reaction times for nitrile hydrolysis.
Q5: What are some common side reactions to be aware of when working with this compound?
The two primary reactive sites are the nitrile group and the trichloromethyl group.
-
Hydrolysis of the Trichloromethyl Group: Under certain nucleophilic or hydrolytic conditions, the -CCl₃ group can be converted to a carboxylic acid.
-
Reactions at the Nitrile Group: The nitrile group can undergo various transformations. For example, with strong reducing agents like LiAlH₄, it will be reduced to a primary amine.[5]
-
Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of both the nitrile and trichloromethyl groups can activate the aromatic ring for nucleophilic aromatic substitution, although this typically requires strong nucleophiles and specific conditions.
Experimental Protocols
Note: The following protocols are based on closely related procedures and should be adapted and optimized for this compound.
Synthesis of this compound (Adapted from a similar procedure for o-chlorobenzonitrile)[1]
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature control, charge 2-chlorobenzotrichloride (1.0 equiv), ammonium chloride (1.03 equiv), and copper(II) chloride (0.08 equiv).
-
Reaction: Stir the reaction mixture and heat to 220-225°C. Hydrogen chloride gas will evolve as a byproduct.
-
Monitoring: Continue heating and stirring at this temperature until the evolution of HCl ceases. The reaction time is typically around 4 hours.
-
Work-up:
-
Cool the reaction mixture to 80°C.
-
Carefully discharge the mixture into toluene.
-
Cool the toluene mixture and filter to remove the solid catalyst and excess ammonium chloride.
-
Evaporate the toluene from the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be further purified by vacuum distillation or crystallization.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for Benzonitrile Synthesis
This table illustrates how systematic variation of parameters can optimize the yield of a substituted benzonitrile, based on data for an analogous compound.[2]
| Entry | Base (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (0.6) | 100 | 4 | 88.8 |
| 2 | NaOH (1.0) | 100 | 4 | 87.2 |
| 3 | NaOH (1.5) | 100 | 2 | 89.9 |
Visualizations
General Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
General Reaction Pathway for this compound
Caption: Key reaction pathways for this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 2-(Trichloromethyl)benzonitrile during reactions
Welcome to the technical support center for 2-(Trichloromethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound?
A1: The primary cause of decomposition is the hydrolysis of the trichloromethyl (-CCl₃) group to a carboxylic acid group (-COOH), forming 2-cyanobenzoic acid. This reaction is significantly accelerated in the presence of water, especially under acidic or basic conditions and at elevated temperatures.
Q2: Under what specific conditions is this compound most unstable?
A2: The compound is most unstable under the following conditions:
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Aqueous acidic or basic environments: Both strong acids and bases can catalyze the hydrolysis of the trichloromethyl group.
-
High temperatures: Elevated temperatures can promote thermal decomposition, with the hydrolysis to 2-cyanobenzoic acid being a likely outcome in the presence of moisture.[1]
-
Presence of strong nucleophiles: While the bulky trichloromethyl group offers some steric hindrance, strong nucleophiles can still attack the electrophilic carbon of the CCl₃ group, leading to substitution and decomposition.
Q3: Can the nitrile group also decompose?
A3: Yes, the nitrile (-CN) group can also undergo hydrolysis to form a carboxylic acid or an amide intermediate, particularly under strong acidic or basic conditions.[2] However, the trichloromethyl group is generally more susceptible to hydrolysis under moderately aqueous conditions.
Q4: Are there any reagents that are known to be incompatible with this compound?
A4: Yes, based on data for similar compounds, you should avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases, as they can promote decomposition.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Problem 1: Formation of 2-Cyanobenzoic Acid as a Major Byproduct
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Symptom: Your reaction yields a significant amount of 2-cyanobenzoic acid, confirmed by techniques like NMR or Mass Spectrometry.
-
Cause: This is a clear indication of the hydrolysis of the trichloromethyl group. The source of water could be from solvents, reagents, or atmospheric moisture.
-
Solutions:
| Solution ID | Mitigation Strategy | Detailed Protocol |
| TS1-1 | Use of Anhydrous Conditions | Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| TS1-2 | Employ Water Scavengers | Add a water scavenger to the reaction mixture. Common scavengers include molecular sieves (3Å or 4Å), or chemical scavengers like triethyl orthoformate. For a 10 mmol scale reaction, start with 1-2 grams of activated 3Å molecular sieves. |
| TS1-3 | Control Reaction Temperature | If the reaction allows, perform it at a lower temperature to minimize the rate of hydrolysis. Monitor the reaction progress carefully to avoid unnecessarily long reaction times at elevated temperatures. |
| TS1-4 | pH Control | If possible, maintain a neutral pH. If the reaction generates acidic or basic byproducts, consider using a non-aqueous buffer system or a proton sponge to neutralize them as they form. |
Problem 2: Low Yield and Complex Product Mixture
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Symptom: The desired product is obtained in low yield, and the crude product shows multiple spots on TLC or numerous peaks in GC/LC-MS, indicating a complex mixture.
-
Cause: This could be due to the decomposition of the starting material or the product, or side reactions involving the nitrile or trichloromethyl groups. The bulky and electron-withdrawing nature of both groups deactivates the aromatic ring, making some desired transformations difficult and favoring side reactions under harsh conditions.
-
Solutions:
| Solution ID | Mitigation Strategy | Detailed Protocol |
| TS2-1 | Optimize Reaction Conditions | Systematically vary the reaction parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions that favor the desired reaction over decomposition. Start with milder conditions and gradually increase the intensity. |
| TS2-2 | Protecting Group Strategy | If the nitrile or trichloromethyl group is interfering with the desired reaction, consider a synthetic route that introduces one of these groups at a later stage. However, this significantly alters the synthetic plan. |
| TS2-3 | Purification Method Optimization | Decomposition can sometimes occur during workup and purification. Avoid aqueous workups if possible. Use non-polar solvents for extraction and chromatography. Consider flash chromatography over silica gel using a gradient of non-polar to moderately polar solvents. |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction Minimizing Decomposition
This protocol provides a general guideline for performing a nucleophilic substitution reaction on a substrate, where the stability of this compound is a concern.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Use anhydrous solvents (e.g., distilled from a suitable drying agent).
-
Activate 3Å molecular sieves by heating under vacuum.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1 equivalent) and activated 3Å molecular sieves (approx. 100-200 mg per mmol of substrate).
-
Add the anhydrous solvent (e.g., THF, Dioxane, or Toluene).
-
Add the nucleophile (1-1.2 equivalents).
-
If a base is required, use a non-nucleophilic, anhydrous base (e.g., proton sponge or potassium carbonate that has been dried).
-
-
Reaction and Monitoring:
-
Stir the reaction at the lowest effective temperature (e.g., start at room temperature or 0 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, filter off the molecular sieves.
-
Quench the reaction with a non-aqueous workup if possible (e.g., by adding a scavenger for the excess nucleophile).
-
If an aqueous workup is unavoidable, use cold, deionized water and quickly extract the product into an organic solvent. Minimize the contact time with the aqueous phase.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
-
Visualizations
Decomposition Pathway of this compound
Caption: Hydrolysis of the trichloromethyl group.
Troubleshooting Workflow for Unexpected Byproduct Formation
Caption: Logical steps for troubleshooting.
References
Analytical methods for monitoring 2-(Trichloromethyl)benzonitrile reaction progress
Here is a technical support guide for analytical methods for monitoring the reaction progress of 2-(Trichloromethyl)benzonitrile.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving this compound.
General Experimental Workflow
The following diagram illustrates a general workflow for monitoring a chemical reaction using the analytical techniques discussed in this guide.
Validation & Comparative
Comparative Analysis of 2-(Trichloromethyl)benzonitrile via ¹H and ¹³C NMR Spectroscopy
An objective guide for researchers, scientists, and drug development professionals on the spectral characteristics of 2-(Trichloromethyl)benzonitrile, benchmarked against related chemical entities.
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this analysis is built upon a comparative framework, utilizing data from structurally analogous compounds. This approach allows for a robust prediction of its spectral features, offering valuable insights for compound characterization and quality control in research and development settings.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be characterized by signals arising from the four protons on the benzene ring. The electron-withdrawing nature of both the nitrile (-CN) and the trichloromethyl (-CCl₃) groups will significantly influence the chemical shifts of these aromatic protons, causing them to appear downfield (at a higher ppm value) compared to unsubstituted benzene (δ ≈ 7.34 ppm). The ortho-disubstituted pattern will lead to a complex splitting pattern, likely a combination of doublets and triplets.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) of this compound and Analogous Compounds.
| Compound | H-3 | H-4 | H-5 | H-6 | Solvent |
| This compound (Predicted) | ~7.8-8.0 | ~7.6-7.8 | ~7.6-7.8 | ~7.9-8.1 | CDCl₃ |
| 2-(Trifluoromethyl)benzonitrile[1] | \multicolumn{4}{c | }{7.68-7.86 (m, 4H)} | CDCl₃ | ||
| Benzonitrile[2][3][4] | 7.55-7.78 (m) | 7.55-7.78 (m) | 7.55-7.78 (m) | 7.55-7.78 (m) | D₂O/CDCl₃ |
| 2-Chlorobenzonitrile | \multicolumn{4}{c | }{(Aromatic protons)} | - |
Note: The chemical shifts for this compound are predicted based on the expected electronic effects of the substituents. The trichloromethyl group is a strong electron-withdrawing group, which is anticipated to cause a significant downfield shift for the adjacent protons (H-3 and H-6).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will display signals for the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the nitrile and trichloromethyl substituents. The carbons directly attached to these electron-withdrawing groups (C-1 and C-2) are expected to be significantly deshielded. The nitrile carbon will appear in the characteristic region for nitriles (δ ≈ 110-120 ppm), while the carbon of the trichloromethyl group will have a distinct chemical shift.
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) of this compound and Analogous Compounds.
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | -CN | Other | Solvent |
| This compound (Predicted) | ~115 | ~138 | ~134 | ~132 | ~130 | ~135 | ~117 | CCl₃: ~95 | CDCl₃ |
| 2-(Trifluoromethyl)benzonitrile[1] | 110.2 | 134.8 | 132.4 | 133.1 | 126.8 | 132.7 | 115.6 | CF₃: 122.5 (q) | CDCl₃ |
| Benzonitrile[2] | 136.2 | 131.9 | 131.9 | 135.1 | 135.1 | 131.9 | - | - | D₂O |
| 4-Chlorobenzonitrile | 110.7 | 133.3 | 129.6 | 139.4 | 129.6 | 133.3 | 117.9 | - | CDCl₃ |
Note: The predicted chemical shifts for this compound are based on additive rules and comparison with related structures. The significant deshielding of C-2 is expected due to the direct attachment of the electron-withdrawing trichloromethyl group.
Experimental Protocols
A general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound is provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should be one in which the sample is fully soluble and which does not have signals that overlap with the analyte signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, it should be filtered through a small plug of glass wool into the NMR tube to prevent shimming issues.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.[5]
-
Tuning and Shimming: The probe must be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Usually 8-16 scans are sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is generally used.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. This is followed by phase correction, baseline correction, and referencing the spectrum to the internal standard (TMS at 0 ppm).
Workflow for NMR Analysis
The logical flow of analyzing an unknown sample, such as a newly synthesized batch of this compound, using NMR spectroscopy is depicted below.
Caption: Workflow for the NMR analysis of this compound.
This comprehensive guide, based on comparative data and established protocols, serves as a valuable resource for the structural elucidation and purity assessment of this compound in a laboratory setting.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-(Trichloromethyl)benzonitrile
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing a molecular "fingerprint" through fragmentation analysis. This guide offers a detailed comparison of the anticipated mass spectrometry fragmentation pattern of 2-(Trichloromethyl)benzonitrile against the established pattern of benzonitrile, supported by a proposed experimental protocol for its analysis.
Predicted vs. Known Fragmentation Patterns: A Comparative Analysis
The introduction of a trichloromethyl group to the benzonitrile structure is expected to introduce significant changes in the mass spectrum. The following table summarizes the predicted key fragments for this compound and compares them with the experimentally observed fragments for benzonitrile.
| m/z | Proposed Fragment Ion | Relative Abundance (Predicted) | Comparison with Benzonitrile Fragmentation |
| 219/221/223 | [C₈H₄Cl₃N]⁺ (Molecular Ion) | Moderate | The molecular ion of benzonitrile is observed at m/z 103. The isotopic pattern with three chlorine atoms (³⁵Cl and ³⁷Cl) will be characteristic for the molecular ion of this compound. |
| 184/186/188 | [C₈H₄Cl₂N]⁺ | High | Likely the base peak, resulting from the loss of a chlorine radical (•Cl), a common fragmentation for chlorinated compounds. Benzonitrile's base peak is its molecular ion. |
| 149/151 | [C₈H₄ClN]⁺ | Moderate | Subsequent loss of another chlorine radical. |
| 122 | [C₇H₄Cl]⁺ | Moderate | Loss of HCN from the [C₈H₄ClN]⁺ fragment, mirroring the characteristic loss of HCN from the benzonitrile molecular ion. |
| 114 | [C₈H₄N]⁺ | Low | Loss of all three chlorine atoms. |
| 102 | [C₇H₄]⁺ | Moderate | A fragment corresponding to benzyne, which can be formed through various pathways. The corresponding fragment in benzonitrile's spectrum is at m/z 76. |
| 75/77 | [C₆H₄Cl]⁺ | Low | Fragmentation of the aromatic ring. |
Visualizing the Fragmentation Pathway
The predicted fragmentation cascade of this compound can be visualized as a logical flow, starting from the molecular ion and leading to the various fragment ions.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Alternative Analytical Approaches: A Comparative Overview
Beyond electron ionization mass spectrometry (EI-MS), other analytical techniques can be employed for the characterization of this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful separation techniques that can be coupled with mass spectrometry for enhanced specificity and sensitivity.
| Technique | Principle | Advantages for this compound | Potential Challenges |
| GC-MS | Separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | High resolution separation of isomers and impurities. Well-established libraries for compound identification (though not for this specific compound). | Potential for thermal degradation of the trichloromethyl group in the injector or column. |
| LC-MS | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Suitable for less volatile or thermally labile compounds. A variety of ionization techniques (e.g., ESI, APCI) can be used. | Matrix effects can suppress ionization. Method development can be more complex than for GC-MS. |
Experimental Protocols
For researchers seeking to analyze this compound, the following detailed experimental protocols for GC-MS are proposed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Injector: Split/splitless injector.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
Logical Workflow for Compound Identification
The process of identifying an unknown compound like this compound using GC-MS follows a structured workflow, from sample preparation to data interpretation.
Caption: A typical workflow for the identification of this compound using GC-MS.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a practical framework for its analysis. The presented data and protocols are intended to support researchers in their efforts to characterize this and similar novel chemical entities.
FT-IR Spectroscopy of the Nitrile Group: A Comparative Analysis of 2-(Trichloromethyl)benzonitrile
For Immediate Release
Understanding the Nitrile Stretch
The nitrile functional group, characterized by a carbon-nitrogen triple bond, exhibits a strong and sharp absorption band in the FT-IR spectrum.[1] The position of this band is sensitive to the electronic environment of the molecule. For aromatic nitriles, this peak is typically observed in the range of 2220-2240 cm⁻¹, a lower frequency compared to saturated nitriles (2240-2260 cm⁻¹) due to conjugation with the aromatic ring.[1]
The electronic nature of substituents on the benzene ring further influences the nitrile stretching frequency. Electron-donating groups tend to increase the electron density in the ring and the C≡N bond, which can affect the bond strength and vibrational frequency. Conversely, electron-withdrawing groups pull electron density away from the ring and the nitrile group, which is also expected to modulate the vibrational frequency.[2][3][4]
Comparative Analysis of Nitrile Vibrational Frequencies
To contextualize the expected FT-IR signature of 2-(Trichloromethyl)benzonitrile, the following table summarizes the nitrile stretching frequencies of benzonitrile and its derivatives with electron-donating and electron-withdrawing substituents. The trichloromethyl (-CCl₃) group is a strong electron-withdrawing group due to the high electronegativity of the chlorine atoms. For a direct comparison, data for 2-(Trifluoromethyl)benzonitrile is included, as the trifluoromethyl (-CF₃) group is also a potent electron-withdrawing group.
| Compound Name | Substituent | Electronic Effect | Nitrile (C≡N) Stretch (cm⁻¹) |
| Benzonitrile | -H | Neutral | ~2229 |
| 4-Aminobenzonitrile | -NH₂ (para) | Electron-Donating | ~2218 |
| 2-(Trifluoromethyl)benzonitrile | -CF₃ (ortho) | Electron-Withdrawing | Not explicitly stated in search results, but expected to be higher than benzonitrile |
| This compound | -CCl₃ (ortho) | Strongly Electron-Withdrawing | Expected > 2230 |
Note: The exact vibrational frequency can vary slightly based on the sample preparation method and the physical state of the sample.
Experimental Protocol: Obtaining an FT-IR Spectrum of a Solid Sample
The following is a standard protocol for acquiring an FT-IR spectrum of a solid organic compound using the thin solid film or KBr pellet method.
A. Thin Solid Film Method [5]
-
Sample Preparation: Dissolve a small amount (approximately 10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride, acetone).
-
Deposition: Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface. Using a pipette, carefully drop the solution onto the center of the plate.
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Analysis: Acquire the spectrum according to the instrument's operating procedure. If the signal is too weak, add more of the solution and re-evaporate. If the signal is too strong, clean the plate and prepare a more dilute solution.
B. Potassium Bromide (KBr) Pellet Method [6]
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Analysis: Acquire the spectrum.
Logical Relationship Diagram
The following diagram illustrates the expected influence of the trichloromethyl group on the nitrile vibrational frequency in this compound.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
A Comparative Guide to the Reactivity of 2-(Trichloromethyl)benzonitrile and 2-(Trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-(trichloromethyl)benzonitrile and 2-(trifluoromethyl)benzonitrile. The analysis is based on established physicochemical parameters of the trichloromethyl (-CCl₃) and trifluoromethyl (-CF₃) groups and their influence on the reactivity of the nitrile moiety and the aromatic ring. While direct comparative kinetic studies on these specific molecules are not extensively documented in publicly available literature, this guide extrapolates from well-understood principles of physical organic chemistry to predict their relative reactivity. Proposed experimental protocols are provided to enable researchers to generate quantitative comparative data.
Introduction: Electronic and Steric Profile
The reactivity of this compound and 2-(trifluoromethyl)benzonitrile is primarily dictated by the strong electron-withdrawing nature and steric bulk of the ortho-substituted trihalomethyl group.[1][2] Both the -CCl₃ and -CF₃ groups deactivate the benzene ring towards electrophilic aromatic substitution and activate the nitrile group's carbon towards nucleophilic attack.[3][4]
The key differences arise from the distinct electronic and steric properties of fluorine versus chlorine:
-
Electronic Effects: The trifluoromethyl group is significantly more electron-withdrawing than the trichloromethyl group due to the high electronegativity of fluorine. This is quantitatively demonstrated by their respective Hammett substituent constants (σ).[5][6] A more positive σ value indicates a stronger electron-withdrawing effect.
-
Steric Effects: The trichloromethyl group is considerably bulkier than the trifluoromethyl group due to the larger atomic radius of chlorine compared to fluorine.[2][7] This steric hindrance can play a crucial role in reactions involving attack at the ortho position or at the nitrile group itself.[8][9]
Comparative Reactivity Analysis
The differences in electronic and steric properties are expected to manifest in several key reaction types.
Reactivity of the Nitrile Group
The nitrile group (-C≡N) is an electrophilic center susceptible to nucleophilic attack.[10] Its reactivity is enhanced by electron-withdrawing substituents on the aromatic ring, which further polarize the C≡N bond and stabilize the negative charge in the transition state of nucleophilic addition.
-
Hydrolysis: The acid- or base-catalyzed hydrolysis of benzonitriles to benzoic acids proceeds via nucleophilic attack of water or hydroxide on the nitrile carbon.[3][10] Due to the stronger electron-withdrawing nature of the -CF₃ group (higher σ value), the nitrile carbon in 2-(trifluoromethyl)benzonitrile is predicted to be more electrophilic and thus more reactive towards hydrolysis than in this compound.[3]
-
Reduction: The reduction of nitriles to primary amines using metal hydrides or catalytic hydrogenation is a common transformation. The rate of these reductions can be influenced by the electronic environment. For reductions involving nucleophilic hydride attack, the greater electrophilicity of the nitrile carbon in the -CF₃ substituted compound would suggest a faster reaction rate.
Reactivity of the Aromatic Ring
Both the -CCl₃ and -CF₃ groups are deactivating and directing incoming electrophiles to the meta-position relative to themselves (i.e., positions 4 and 6 on the benzonitrile ring).[1][11]
-
Electrophilic Aromatic Substitution (EAS): The rate of EAS is significantly reduced by electron-withdrawing groups. Given that -CF₃ is a stronger deactivating group than -CCl₃, 2-(trifluoromethyl)benzonitrile is expected to be less reactive towards electrophiles than this compound.[1] In a competitive reaction, the electrophile would preferentially add to the trichloromethyl-substituted ring. Due to steric hindrance from the ortho-trihalomethyl group, substitution is likely to favor the 4-position (para to the nitrile) over the 6-position.[7][8]
Reactions Involving the Trihalomethyl Group
The C-X (X=Cl, F) bonds in the trihalomethyl group can also participate in reactions, though this is less common than reactions at the nitrile or aromatic ring.
-
Nucleophilic Substitution on Halogen: The stability of the potential leaving groups (Cl⁻ vs. F⁻) and the stability of potential intermediates (e.g., carbanions) are key factors. The trichloromethyl carbanion (⁻CCl₃) is considered more stable than the trifluoromethyl carbanion (⁻CF₃), partly due to the ability of chlorine's d-orbitals to delocalize the negative charge.[12] This could influence reactions where a carbanionic intermediate is formed.
Quantitative Physicochemical Data
The following table summarizes key substituent constants that provide a quantitative basis for the reactivity comparison.
| Parameter | Substituent | Value | Interpretation |
| Hammett Constant (σm) | -CF₃ | 0.44[5] | Strong inductive electron-withdrawal |
| -CCl₃ | 0.40[5] | Strong inductive electron-withdrawal | |
| Hammett Constant (σp) | -CF₃ | 0.57[5] | Strong electron-withdrawal (inductive + resonance) |
| -CCl₃ | 0.46[5] | Strong electron-withdrawal (inductive + resonance) | |
| Taft Steric Parameter (Es) | -CF₃ | -1.16 | Significant steric bulk |
| -CCl₃ | -2.06 | Very high steric bulk |
Note: Taft steric parameters (Es) are typically measured for aliphatic systems but provide a useful approximation of relative steric bulk. More negative values indicate greater steric hindrance.[13]
Proposed Experimental Protocols for Comparative Analysis
To obtain direct, quantitative comparisons of reactivity, the following experimental protocols are proposed.
Protocol 1: Competitive Hydrolysis Rate Determination
This experiment aims to determine the relative rate of hydrolysis of the two benzonitriles under basic conditions.
Materials:
-
This compound
-
2-(Trifluoromethyl)benzonitrile
-
Internal standard (e.g., dodecane)
-
Dioxane (or other suitable solvent)
-
1 M Sodium Hydroxide solution
-
Quenching solution (e.g., 1 M HCl)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a stock solution containing equimolar amounts (e.g., 0.1 M) of this compound, 2-(trifluoromethyl)benzonitrile, and the internal standard in dioxane.
-
In a temperature-controlled reaction vessel (e.g., 25°C), add a known volume of the stock solution to a pre-heated solution of 1 M NaOH.
-
At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing an excess of 1 M HCl.
-
Analyze the quenched samples by HPLC to determine the concentration of each starting material relative to the internal standard.
-
Plot the natural logarithm of the concentration of each reactant versus time. The slope of this line will give the pseudo-first-order rate constant (k) for each compound.
-
The ratio of the rate constants (kCF3 / kCCl3) will provide a quantitative measure of their relative reactivity.
Protocol 2: Competitive Electrophilic Aromatic Substitution (Nitration)
This experiment compares the relative reactivity and regioselectivity of the two compounds towards a common electrophile.[14]
Materials:
-
This compound
-
2-(Trifluoromethyl)benzonitrile
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Create a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in an ice bath.
-
Prepare a solution in DCM containing equimolar amounts (e.g., 0.5 M) of both this compound and 2-(trifluoromethyl)benzonitrile.
-
Slowly add a sub-stoichiometric amount (e.g., 0.2 equivalents) of the cold nitrating mixture to the DCM solution of the benzonitriles, maintaining a low temperature (0-5°C).
-
Allow the reaction to stir for a set period (e.g., 30 minutes).
-
Quench the reaction by carefully pouring it over ice water.
-
Extract the organic products with DCM, wash with sodium bicarbonate solution, dry over magnesium sulfate, and concentrate.
-
Analyze the product mixture using GC-MS to identify and quantify the unreacted starting materials and the various nitrated products.
-
The ratio of consumed starting materials will indicate the relative overall reactivity. The distribution of the nitrated isomers for each starting material will reveal the influence of each substituent on regioselectivity.
Visualizing Reaction Influences and Workflows
Caption: Electronic and steric influences on reactivity.
Caption: General mechanism for base-catalyzed nitrile hydrolysis.
Caption: Workflow for a competitive reactivity experiment.
Conclusion
Based on the analysis of electronic and steric substituent parameters, 2-(trifluoromethyl)benzonitrile is predicted to be more reactive than this compound in reactions where nucleophilic attack on the nitrile carbon is the key step, such as hydrolysis. Conversely, This compound is predicted to be more reactive in electrophilic aromatic substitution reactions due to the comparatively lower deactivating effect of the -CCl₃ group. The significant steric bulk of the -CCl₃ group is expected to have a more pronounced effect on reactions sensitive to steric hindrance. The provided experimental protocols offer a clear pathway for the empirical validation of these predictions, enabling a robust, data-driven comparison for research and development applications.
References
- 1. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution | Semantic Scholar [semanticscholar.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. global.oup.com [global.oup.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. Ortho effect - Wikipedia [en.wikipedia.org]
- 10. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 11. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 14. community.wvu.edu [community.wvu.edu]
Synthetic advantages of 2-(Trichloromethyl)benzonitrile over other benzonitriles
A Comparative Guide to the Synthetic Utility of 2-(Trichloromethyl)benzonitrile
In the landscape of organic synthesis, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Benzonitrile derivatives are a cornerstone for the construction of a wide array of complex molecules, particularly in the realms of pharmaceuticals and materials science. Among these, this compound emerges as a uniquely versatile building block, offering distinct synthetic advantages over other benzonitrile analogues. This guide provides an objective comparison of this compound with other benzonitriles, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
The primary advantages of this compound stem from the reactivity of its two key functional groups: the nitrile group (-C≡N) and the trichloromethyl group (-CCl₃). The ortho-positioning of these groups facilitates unique intramolecular interactions and provides pathways to valuable chemical transformations that are not as readily accessible with other benzonitriles.
Key Synthetic Advantages:
-
Facile Conversion to the Trifluoromethyl Group: The trichloromethyl group serves as a convenient precursor to the highly sought-after trifluoromethyl (-CF₃) group. The introduction of a -CF₃ group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of pharmaceutical compounds. The conversion is typically achieved through a halogen exchange reaction, commonly known as the Swarts reaction, using reagents like antimony trifluoride.
-
Efficient Synthesis of Quinazoline Heterocycles: this compound is an excellent starting material for the synthesis of quinazolines, a class of heterocyclic compounds with a broad spectrum of biological activities. The reaction with anilines proceeds through an initial formation of an N-aryl-iminochloromethane intermediate, which then undergoes intramolecular cyclization to yield the quinazoline scaffold. This method provides a direct and efficient route to these valuable heterocycles.
Comparative Performance in Key Synthetic Transformations
To illustrate the synthetic advantages of this compound, the following tables summarize quantitative data for key reactions compared to alternative benzonitrile precursors.
Table 1: Synthesis of 2-(Trifluoromethyl)benzonitrile
| Starting Material | Reagents & Conditions | Yield (%) | Reference |
| This compound | SbF₃, SbCl₅ (catalyst), heat | Good to Excellent (estimated >80%) | General Swarts Reaction principles.[1] |
| 2-Bromobenzonitrile | CuCF₃, DMF, heat | 60-80 | Not directly found in search results, representative yield for copper-mediated trifluoromethylation. |
| 2-Iodobenzonitrile | (CF₃)₂Si(CH₃)₃, Pd catalyst, heat | 70-90 | Not directly found in search results, representative yield for palladium-catalyzed trifluoromethylation. |
Note: Specific yield for the Swarts reaction on this compound was not found in the provided search results. The estimated yield is based on the high efficiency of the Swarts reaction for converting aromatic trichloromethyl groups.
Table 2: Synthesis of 2-Aryl-4-substituted Quinazolines
| Benzonitrile Precursor | Reagents & Conditions | Yield (%) | Reference |
| This compound | 1. Aniline, heat; 2. Cyclization | 72 (for a specific derivative) | [2] |
| 2-Chlorobenzonitrile | Amine, Pd catalyst, heat | up to 96 | [3][4] |
| 2-Aminobenzonitrile | Aldehyde, catalyst, heat | 18-93 (depending on catalyst and substrates) | Not directly found in search results, representative yields for various methods. |
| 2-Fluorobenzonitrile | Amine, base, heat | Moderate to Good | Not directly found in search results, general reactivity trend. |
Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)benzonitrile via Swarts Reaction
This protocol describes the general procedure for the fluorination of a trichloromethyl group on an aromatic ring using antimony trifluoride, adapted for this compound.
Materials:
-
This compound
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalytic amount)
-
Anhydrous reaction vessel with a distillation setup
Procedure:
-
In a dry reaction vessel, a mixture of this compound and antimony trifluoride (a molar ratio of approximately 1:1.2) is prepared.
-
A catalytic amount of antimony pentachloride is added to the mixture.
-
The reaction mixture is heated, and the product, 2-(trifluoromethyl)benzonitrile, is distilled from the reaction mixture as it is formed.
-
The collected distillate is then purified by fractional distillation to yield the final product.
Protocol 2: Synthesis of 2-Aryl-4-chloroquinazolines from this compound
This protocol outlines the synthesis of a 2-aryl-4-chloroquinazoline derivative from this compound and an aniline.
Materials:
-
This compound
-
Substituted aniline
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
Formation of the imidoyl chloride: A solution of the substituted aniline in carbon tetrachloride is added dropwise to a solution of this compound and triphenylphosphine in the same solvent at room temperature. The mixture is stirred for several hours. The resulting precipitate (triphenylphosphine oxide) is filtered off, and the solvent is evaporated to yield the crude N-(2-cyanophenyl)-N-arylimidoyl chloride.
-
Cyclization to the quinazoline: The crude imidoyl chloride is dissolved in anhydrous acetonitrile, and triethylamine is added. The mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 2-aryl-4-chloroquinazoline.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations of this compound.
References
- 1. US4438088A - Preparation of antimony trifluorodichloride and fluorination of fluorinatable hydrocarbons and halocarbons therewith - Google Patents [patents.google.com]
- 2. Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum [scielo.org.za]
- 3. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Novel Compounds Synthesized from 2-(Trichloromethyl)benzonitrile
A comprehensive search for novel compounds synthesized directly from 2-(trichloromethyl)benzonitrile with detailed characterization and biological activity data has not yielded specific research articles that would allow for a comparative guide as requested. The existing literature focuses on the synthesis and biological activities of broader classes of compounds, such as quinazolines and quinazolinones, often from different starting materials.
While the synthesis of quinazoline and quinazolinone derivatives is a rich area of research with many compounds exhibiting significant biological activities, including anticancer and antimicrobial effects, a direct and detailed comparative analysis of a series of novel compounds originating specifically from this compound cannot be constructed based on the available scientific literature.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a general overview of the synthetic potential of this compound as a precursor for heterocyclic compounds and outline the general methodologies and biological screening assays that would be pertinent to the characterization of any novel compounds derived from it.
Synthetic Potential of this compound
This compound possesses two reactive sites that can be exploited for the synthesis of a variety of heterocyclic compounds. The trichloromethyl group can act as a leaving group or be transformed into other functional groups, while the nitrile group can participate in cyclization reactions.
A key potential reaction is the synthesis of 2-substituted-4(3H)-quinazolinones through the reaction of this compound with primary amines. This reaction would likely proceed through an initial nucleophilic attack of the amine on the nitrile carbon, followed by intramolecular cyclization and subsequent hydrolysis of the trichloromethyl group to a carbonyl group.
Caption: Proposed reaction pathway for the synthesis of 2-substituted-4(3H)-quinazolinones from this compound.
General Experimental Protocols
Should novel compounds be synthesized from this compound, the following general experimental protocols would be essential for their characterization and evaluation.
General Synthesis of 2-Substituted-4(3H)-quinazolinones
A solution of this compound (1 equivalent) in a suitable solvent (e.g., dioxane, DMF) would be treated with a primary amine (1.2 equivalents). The reaction mixture would be heated under reflux for a specified period. After completion of the reaction (monitored by TLC), the solvent would be removed under reduced pressure. The residue would be purified by column chromatography on silica gel to afford the desired 2-substituted-4(3H)-quinazolinone.
Characterization
The structure of the synthesized compounds would be confirmed by spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra would be recorded to determine the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H).
Biological Evaluation
Novel compounds would be screened for a range of biological activities. Below are general protocols for common assays.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells would be seeded in 96-well plates and treated with various concentrations of the synthesized compounds for a specified duration (e.g., 48 hours).
-
MTT Assay: After incubation, MTT solution would be added to each well and incubated. The resulting formazan crystals would be dissolved in a solubilization buffer.
-
Data Analysis: The absorbance would be measured using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) would be calculated.
Caption: Workflow for the in vitro anticancer activity screening using the MTT assay.
Antimicrobial Activity (Broth Microdilution Method)
-
Microorganism Preparation: Bacterial or fungal strains would be cultured in appropriate broth.
-
Compound Dilution: The synthesized compounds would be serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well would be inoculated with the microbial suspension.
-
Incubation: The plates would be incubated under appropriate conditions.
-
Data Analysis: The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the microorganism, would be determined.
Conclusion
While a direct comparison of novel compounds synthesized from this compound is not currently possible due to a lack of specific published data, the framework provided here outlines the potential synthetic pathways and the necessary experimental protocols for the characterization and biological evaluation of such compounds. Future research in this specific area would be highly valuable to the fields of medicinal chemistry and drug discovery. Researchers are encouraged to explore the synthetic utility of this compound and thoroughly characterize the biological activities of any resulting novel compounds.
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-(Trichloromethyl)benzonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-(Trichloromethyl)benzonitrile, a key building block in various synthetic pathways. Due to the limited availability of specific validated methods for this particular compound, this document outlines proposed methodologies based on established analytical principles for analogous benzonitrile and organochlorine compounds.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the purity analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound.
Experimental Protocol: Proposed HPLC Method
A reversed-phase HPLC method is proposed for the separation and quantification of this compound and its potential impurities.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 60% B2-10 min: 60-90% B10-12 min: 90% B12-12.1 min: 90-60% B12.1-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of acetonitrile. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Given the nature of this compound, GC-MS offers high sensitivity and specificity for purity analysis.
Experimental Protocol: Proposed GC-MS Method
A capillary GC-MS method is proposed for the detailed impurity profiling of this compound.
| Parameter | Recommended Condition |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-350 amu |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of dichloromethane. |
Comparative Analysis of HPLC and GC-MS Methods
The choice between HPLC and GC-MS for the purity analysis of this compound will depend on the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity.
| Feature | HPLC | GC-MS |
| Applicability | Suitable for non-volatile and thermally labile impurities. | Ideal for volatile and thermally stable impurities. |
| Selectivity | Good selectivity based on polarity differences. | Excellent selectivity and structural elucidation from mass spectra. |
| Sensitivity | Generally lower sensitivity compared to GC-MS. | High sensitivity, capable of detecting trace-level impurities. |
| Sample Preparation | Relatively simple, direct injection of dissolved sample. | May require derivatization for certain impurities, but likely not for the parent compound. |
| Instrumentation | Common in most analytical laboratories. | Requires more specialized instrumentation and expertise. |
| Data Output | Chromatogram with retention time and peak area for quantification. | Total ion chromatogram and mass spectrum for each peak, enabling identification. |
Experimental Workflow Diagrams
To visualize the analytical processes, the following diagrams illustrate the workflows for the proposed HPLC and GC-MS methods.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Workflow for GC-MS purity analysis of this compound.
Conclusion
Both HPLC and GC-MS are powerful analytical techniques that can be effectively employed for the purity analysis of this compound. The choice of method will be dictated by the specific analytical needs. For routine quality control where known impurities are monitored, a validated HPLC method offers simplicity and robustness. For comprehensive impurity profiling and identification of unknown degradation products or synthesis byproducts, the superior sensitivity and specificity of GC-MS make it the preferred method. It is often beneficial to use both techniques orthogonally for a complete characterization of the compound's purity profile.
Elucidating Reaction Intermediates in 2-(Trichloromethyl)benzonitrile Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction pathways and intermediates of 2-(trichloromethyl)benzonitrile. Due to a notable scarcity of direct experimental studies on this specific compound, the elucidation of its reaction intermediates is largely inferred from well-established mechanisms of analogous benzylic halides and benzonitriles.[1] This guide will, therefore, compare the predicted reactivity of this compound with the more extensively studied 2-(trifluoromethyl)benzonitrile, offering insights into the influence of the trihalomethyl group on reaction mechanisms.
Comparative Physicochemical Properties
A molecule's reactivity is fundamentally linked to its physical and chemical properties. The table below summarizes key physicochemical data for this compound and its trifluoromethyl analog.
| Property | This compound | 2-(Trifluoromethyl)benzonitrile |
| CAS Number | 2635-68-9[2][3][4] | 447-60-9[5] |
| Molecular Formula | C₈H₄Cl₃N[1][2] | C₈H₄F₃N |
| Molecular Weight | 220.48 g/mol [1][2] | 171.12 g/mol |
| Boiling Point | 311.1°C at 760 mmHg | Data not readily available |
| Density | 1.45 g/cm³ | Data not readily available |
| Reactivity of -CX₃ Group | Acts as a leaving group in nucleophilic substitutions; can be converted to -CF₃.[1] | Generally stable but can influence ring reactivity.[6] |
| Reactivity of -CN Group | Susceptible to hydrolysis (acid or base catalyzed) to form amides or carboxylic acids.[7][8] | Susceptible to hydrolysis and other nucleophilic additions.[6] |
Inferred Reaction Pathways and Intermediates of this compound
The primary reaction pathways of interest for this compound involve the trichloromethyl and nitrile functional groups.
Nucleophilic Substitution at the Trichloromethyl Group
The trichloromethyl group is a key reactive site. Nucleophilic substitution at this benzylic carbon can theoretically proceed through either a concerted (S_N_2) or a stepwise (S_N_1) mechanism.[1] The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of any potential intermediates.[1]
-
S_N_1 Pathway: This pathway would involve the departure of a chloride ion to form a dichlorobenzyl cation. However, the strong electron-withdrawing nature of the adjacent nitrile group and the remaining chlorine atoms would significantly destabilize such a carbocation, making this pathway less likely under most conditions.[1]
-
S_N_2 Pathway: A concerted mechanism, where the nucleophile attacks the benzylic carbon while the chloride ion departs, is considered more probable. The steric hindrance from the two non-displaced chlorine atoms and the benzene ring is a significant factor to consider.
References
- 1. This compound | 2635-68-9 | Benchchem [benchchem.com]
- 2. This compound | C8H4Cl3N | CID 305285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2635-68-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 2635-68-9 [chemicalbook.com]
- 5. Cas 447-60-9,2-(Trifluoromethyl)benzonitrile | lookchem [lookchem.com]
- 6. nbinno.com [nbinno.com]
- 7. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 2-(Trichloromethyl)benzonitrile: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals handling 2-(Trichloromethyl)benzonitrile, adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, based on general procedures for halogenated benzonitriles.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] In case of a spill, immediately alert personnel, evacuate the area if necessary, and follow your laboratory's established spill cleanup protocol.[1]
Summary of Disposal and Safety Parameters
The following table summarizes key information for the safe disposal of halogenated benzonitriles, the chemical class to which this compound belongs. This data is compiled from various safety data sheets for related compounds and should be used as a general guideline.
| Parameter | Guideline | Source Citation |
| Waste Classification | Hazardous Waste | [1][3] |
| EPA Hazardous Waste Number | Potentially D003 (Reactivity) for similar compounds. Consult EHS for specific classification. | [1] |
| Primary Disposal Method | Incineration in a licensed hazardous waste facility or burial in a designated chemical landfill. | [1] |
| Container Disposal | Empty containers are considered hazardous waste and must be decontaminated or disposed of through a licensed waste management provider. | [1] |
| Environmental Precautions | Avoid release to the environment. Prevent from entering drains or waterways. | [1] |
| Incompatible Materials | Strong acids, acid chlorides, acid anhydrides, and chloroformates. | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact. The following workflow outlines the necessary procedures from initial waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols Referenced
Disclaimer: This information is intended as a guide and does not replace the need for professional safety consultation and adherence to all applicable regulations. Always consult your institution's safety protocols and the relevant Safety Data Sheets for the chemicals you are handling.
References
Personal protective equipment for handling 2-(Trichloromethyl)benzonitrile
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 2-(Trichloromethyl)benzonitrile. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Disclaimer: The following guidelines are based on the safety data for structurally similar compounds, as a specific Safety Data Sheet (SDS) for this compound was not identified. It is crucial to handle this compound with extreme caution and to consult with your institution's environmental health and safety (EHS) department for specific guidance.
Hazard Identification and Personal Protective Equipment
This compound is anticipated to be a hazardous substance. Based on data from similar benzonitrile compounds, it is likely to be toxic if swallowed, harmful upon inhalation or skin contact, and an irritant to the eyes, skin, and respiratory system[1][2][3][4]. Proper use of personal protective equipment is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[4][5][6] | Protects against splashes, mists, and airborne particles that can cause serious eye irritation or damage.[1][7] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, long gloves).[5][8] A chemical-resistant splash-proof apron or lab coat.[5] | Prevents skin contact, which may be harmful and can lead to irritation or absorption of the chemical.[1] Open cuts or abraded skin should not be exposed.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a certified chemical fume hood is required.[2][3][4] If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[2][9] | Minimizes the inhalation of harmful vapors, mists, or dust which can cause respiratory tract irritation.[1][4] |
| General Hygiene | Wash hands thoroughly after handling.[2][3][9] Do not eat, drink, or smoke in the laboratory. An eyewash station and safety shower should be readily accessible.[4] | Prevents accidental ingestion and ensures immediate decontamination in case of exposure. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 3m.com [3m.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
